Product packaging for Loratadine N-oxide(Cat. No.:CAS No. 165739-62-8)

Loratadine N-oxide

Cat. No.: B563890
CAS No.: 165739-62-8
M. Wt: 398.9 g/mol
InChI Key: AEYRDESTWAYZTA-UHFFFAOYSA-N
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Description

Loratadine N-oxide, also known as this compound, is a useful research compound. Its molecular formula is C22H23ClN2O3 and its molecular weight is 398.9 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23ClN2O3 B563890 Loratadine N-oxide CAS No. 165739-62-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(13-chloro-4-oxido-4-azoniatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3/c1-2-28-22(26)24-12-9-15(10-13-24)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-25(27)21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYRDESTWAYZTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2[N+](=CC=C4)[O-])C=C(C=C3)Cl)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652620
Record name Ethyl 4-(8-chloro-1-oxo-5,6-dihydro-11H-1lambda~5~-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165739-62-8
Record name Ethyl 4-(8-chloro-1-oxo-5,6-dihydro-11H-1lambda~5~-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Loratadine N-oxide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ5M934ECV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Loratadine N-oxide: A Technical Whitepaper on its Synthesis, Discovery, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loratadine N-oxide, a primary metabolite of the widely used second-generation antihistamine Loratadine, has garnered increasing interest within the scientific community. This technical guide provides an in-depth exploration of the synthesis, discovery, and biological relevance of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and medicinal chemistry. This document details the chemical synthesis, including enantioselective methods, presents key quantitative data, and outlines experimental protocols. Furthermore, it elucidates the compound's interaction with the histamine H1 receptor through a detailed signaling pathway diagram and visualizes the synthetic workflow.

Introduction: The Discovery of a Key Metabolite

Loratadine, the active ingredient in numerous over-the-counter allergy medications, undergoes extensive metabolism in the body. One of its principal metabolites is this compound, formed through the oxidation of the pyridine nitrogen atom in the loratadine molecule.[1][2] Initially identified during preclinical and clinical studies of the parent drug, this compound was recognized for its presence in metabolic profiles.[1] While Loratadine itself is a potent inverse agonist of the histamine H1 receptor, the discovery of its N-oxide metabolite prompted investigations into its own pharmacological activity.[3] Subsequent research has revealed that this compound also exhibits antihistamine properties, contributing to the overall therapeutic effect of loratadine.[2]

Synthesis of this compound

The synthesis of this compound primarily involves the direct oxidation of loratadine. A significant advancement in this area is the development of asymmetric catalytic methods to obtain enantiomerically enriched forms of this compound and its analogs.[1]

General Synthesis Route

The foundational method for synthesizing this compound is the oxidation of the pyridine ring of loratadine. This can be achieved using various oxidizing agents. A common laboratory-scale procedure involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane (CH2Cl2).

Enantioselective Synthesis

Recent advancements have focused on the enantioselective N-oxidation of loratadine and its analogs, driven by the discovery that the biological activity of these compounds can be enantiomer-dependent.[1] A notable method employs aspartic acid-containing peptide catalysts to achieve a dynamic kinetic resolution of loratadine analogs, yielding helically chiral N-oxide products with high enantiomeric excess.[1] This approach offers a pathway to study the specific biological activities of the individual enantiomers of this compound.

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C22H23ClN2O3[4][5]
Molecular Weight 398.88 g/mol [5]
CAS Number 165739-62-8[3][4][6]
Appearance Solid[3]
Solubility Slightly soluble in Chloroform and Methanol[3]
UV max (λmax) 259 nm[3]

Table 2: Synthesis and Enantioselectivity Data for this compound Analogs

CompoundCatalystConversion (%)Chemo-selectivity (N-oxide:Epoxide)Enantiomeric Ratio (er)Reference
Loratadine (1a) to 6a P5742.1:164:35[1]
Analog 1c P5>953.3:179:21[1]
Analog 1d P5>951.8:189:11[1]
Analog 1h P5>951:1.1>99:1[1]
Analog 1i P587>20:196:4[1]

Data extracted from Stone, E. A., et al. (2020). Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity. Journal of the American Chemical Society.[1]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of this compound, based on established chemical principles and methodologies reported for its analogs.[1]

General N-oxidation of Loratadine
  • Dissolution: Dissolve Loratadine (1 equivalent) in a suitable organic solvent, such as dichloromethane (CH2Cl2), in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Oxidant: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) in CH2Cl2 to the cooled loratadine solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with CH2Cl2.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

Characterization

The structure of the synthesized this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final compound.

Visualizations

Histamine H1 Receptor Signaling Pathway

Loratadine and its N-oxide metabolite exert their antihistaminic effects by acting as inverse agonists at the histamine H1 receptor, a G-protein coupled receptor (GPCR). The binding of histamine to the H1 receptor typically initiates a signaling cascade that leads to the physiological symptoms of an allergic response. This compound, by binding to this receptor, prevents this cascade.

Histamine_H1_Receptor_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Allergic_Response Allergic Response (e.g., inflammation, smooth muscle contraction) PKC->Allergic_Response Leads to Loratadine_N_Oxide This compound (Inverse Agonist) Loratadine_N_Oxide->H1R Binds to and inactivates

Caption: Histamine H1 Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Synthesis

The following diagram outlines the key steps in the synthesis and purification of this compound.

Synthesis_Workflow Start Start: Loratadine Dissolution 1. Dissolution in Dichloromethane Start->Dissolution Oxidation 2. N-oxidation with m-CPBA at 0°C Dissolution->Oxidation Quenching 3. Reaction Quenching (aq. NaHCO₃) Oxidation->Quenching Extraction 4. Workup and Extraction Quenching->Extraction Purification 5. Purification by Column Chromatography Extraction->Purification Characterization 6. Characterization (NMR, MS, HPLC) Purification->Characterization End End Product: This compound Characterization->End

Caption: A typical experimental workflow for the synthesis of this compound.

Biological Activity and Significance

This compound demonstrates antihistamine activity, acting as an antagonist/inverse agonist at the histamine H1 receptor.[2] Research on analogs of this compound has shown that the biological activity is enantiomer-dependent, with one enantiomer potentially exhibiting greater potency than the other.[1] This highlights the importance of stereochemistry in the interaction of these molecules with their biological target. The antihistaminic effect of this compound contributes to the overall therapeutic profile of its parent drug, loratadine.

Conclusion

This compound is a pharmacologically active metabolite of loratadine that plays a role in its antihistaminic effects. The synthesis of this compound can be achieved through straightforward oxidation, with modern asymmetric methods allowing for the preparation of enantiomerically pure forms. This technical guide has provided a consolidated overview of the discovery, synthesis, and biological importance of this compound, offering valuable insights for professionals in the fields of drug discovery and development. Further research into the specific activities of the individual enantiomers of this compound will likely provide a more nuanced understanding of its therapeutic potential.

References

An In-depth Technical Guide to Loratadine N-oxide: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loratadine N-oxide, a principal metabolite of the second-generation antihistamine loratadine, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, metabolism, and biological activity of this compound. Particular emphasis is placed on its interaction with the histamine H1 receptor and the associated signaling pathways. Detailed experimental protocols for its synthesis and biological evaluation are also presented to facilitate further research and development in this area.

Chemical Identity and Physicochemical Properties

This compound is chemically designated as ethyl 4-(8-chloro-1-oxido-5,6-dihydrobenzo[1][2]cyclohepta[2,4-b]pyridin-1-ium-11-ylidene)piperidine-1-carboxylate.[1][3][4][5] It is also known by the synonym SCH 38554.[2][6] The chemical structure of this compound is characterized by the presence of an N-oxide functional group on the pyridine ring of the loratadine molecule.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 165739-62-8[1][2][3]
Molecular Formula C₂₂H₂₃ClN₂O₃[1][2][3][7]
IUPAC Name ethyl 4-(8-chloro-1-oxido-5,6-dihydrobenzo[1][2]cyclohepta[2,4-b]pyridin-1-ium-11-ylidene)piperidine-1-carboxylate[1][3][5]
SMILES CCOC(=O)N1CCC(=C2c3ccc(Cl)cc3CCc4ccc--INVALID-LINK--c24)CC1[1]
InChI InChI=1S/C22H23ClN2O3/c1-2-28-22(26)24-12-9-15(10-13-24)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-25(27)21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3[1]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 398.88 g/mol [1][7][8][9]
Appearance White to Off-White Solid
Melting Point 131-139°C
Solubility Slightly soluble in Chloroform and Methanol.[2]
λmax 259 nm[2]
Storage Temperature -20°C

Synthesis and Metabolism

Synthesis

The synthesis of this compound can be achieved through the N-oxidation of loratadine. A general laboratory-scale synthesis involves the reaction of loratadine with an oxidizing agent such as hydrogen peroxide in the presence of a suitable catalyst.

A patented method describes a process for manufacturing loratadine and its intermediates, which includes an N-oxidation step. This process involves heating a compound with acetic acid and hydrogen peroxide.

More recently, a method for the chemo- and enantioselective N-oxidation of loratadine analogs using an aspartic acid-containing peptide catalyst has been developed.[1] This method allows for the synthesis of stable, helically chiral N-oxide products.[1]

Metabolism of Loratadine to this compound

Loratadine undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The major metabolic pathway is the decarboethoxylation to form desloratadine (descarboethoxyloratadine). However, N-oxidation of the pyridine ring to form this compound is also a documented metabolic pathway.

Studies have shown that the biotransformation of loratadine involves not only the formation of desloratadine but also subsequent oxidation, which includes hydroxylation and N-oxidation.[7] While CYP3A4 and CYP2D6 are the primary enzymes responsible for the metabolism of loratadine to desloratadine, other CYP isoforms are also involved in its overall metabolism.

Loratadine_Metabolism Loratadine Loratadine Desloratadine Desloratadine (Active Metabolite) Loratadine->Desloratadine CYP3A4, CYP2D6 (Major Pathway) Loratadine_N_oxide This compound (Metabolite) Loratadine->Loratadine_N_oxide CYP Enzymes (Minor Pathway) Oxidation_Products Further Oxidation Products Desloratadine->Oxidation_Products Oxidation

Fig. 1: Simplified metabolic pathway of Loratadine.

Biological Activity and Signaling Pathways

This compound is not an inactive metabolite; it exhibits biological activity, specifically as an antihistamine.[2][9]

Antihistamine Activity

Research has demonstrated that this compound possesses antihistamine properties.[2][9] A study on the enantiomers of this compound analogs revealed that the antihistamine activity is enantiomer-dependent.[1] This suggests that the stereochemistry of the N-oxide group plays a crucial role in its interaction with the histamine H1 receptor.

The antihistamine effect of loratadine and its metabolites is mediated through the blockade of the histamine H1 receptor, a G-protein coupled receptor (GPCR). Binding of an antagonist like this compound to the H1 receptor prevents the binding of histamine, thereby inhibiting the downstream signaling cascade that leads to allergic symptoms.

H1_Receptor_Signaling cluster_membrane Cell Membrane H1R Histamine H1 Receptor (GPCR) Gq_11 Gq/11 H1R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Histamine Histamine Histamine->H1R Activates Loratadine_N_oxide This compound Loratadine_N_oxide->H1R Blocks Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Allergic_Response Allergic Response Ca2->Allergic_Response PKC->Allergic_Response

Fig. 2: Histamine H1 receptor signaling pathway and its inhibition by this compound.
Potential Anti-inflammatory Activity

While direct studies on the anti-inflammatory effects of this compound are limited, its parent compound, loratadine, has been shown to exhibit anti-inflammatory activity by suppressing the NF-κB pathway.[4] This suggests that this compound might also possess similar properties, a hypothesis that warrants further investigation.

Experimental Protocols

Synthesis of this compound (General Laboratory Method)

Materials:

  • Loratadine

  • Hydrogen Peroxide (30% solution)

  • Acetic Acid

  • Sodium Bicarbonate solution (saturated)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve Loratadine in a mixture of dichloromethane and acetic acid in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add 30% hydrogen peroxide to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the excess peroxide by the slow addition of a saturated sodium bisulfite solution.

  • Neutralize the reaction mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Synthesis_Workflow Start Start: Dissolve Loratadine Reaction N-oxidation with H₂O₂ in Acetic Acid Start->Reaction Quench Quench excess H₂O₂ Reaction->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Extract Extract with Dichloromethane Neutralize->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End: Pure this compound Purify->End

Fig. 3: General workflow for the synthesis of this compound.
In Vitro Antihistamine Activity Assay (Histamine H1 Receptor Functional Assay)

This protocol is adapted from methodologies used for assessing the activity of H1 receptor antagonists.

Objective: To determine the antagonist activity of this compound at the human histamine H1 receptor (H1R).

Materials:

  • HEK293 cells stably expressing the human histamine H1 receptor.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Histamine (agonist).

  • This compound (test compound).

  • Positive control (e.g., Mepyramine).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Microplate reader capable of kinetic fluorescence measurement.

Procedure:

  • Cell Culture and Plating:

    • Culture HEK293-H1R cells under standard conditions.

    • Plate the cells in a 96-well black, clear-bottom microplate and grow to confluence.

  • Dye Loading:

    • Wash the cells with assay buffer.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye solution for 1 hour at 37°C.

    • Wash the cells to remove excess dye.

  • Compound Addition:

    • Prepare serial dilutions of this compound and the positive control in assay buffer.

    • Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Signal Detection:

    • Prepare a solution of histamine at a concentration that elicits a submaximal response (EC₈₀).

    • Place the microplate in a fluorescence microplate reader.

    • Initiate fluorescence reading and, after establishing a baseline, add the histamine solution to all wells simultaneously using an automated dispenser.

    • Record the fluorescence signal over time to measure the intracellular calcium flux.

  • Data Analysis:

    • Determine the maximum fluorescence response for each well.

    • Plot the percentage of inhibition of the histamine response against the concentration of this compound.

    • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Conclusion

This compound is a biologically active metabolite of loratadine with demonstrated antihistamine properties. Its chemical structure, characterized by the N-oxide moiety, influences its physicochemical properties and its interaction with the histamine H1 receptor. The enantioselective activity of its analogs highlights the stereochemical importance for its biological function. The provided experimental protocols for synthesis and bioactivity assessment serve as a foundation for further research into the therapeutic potential and pharmacological profile of this important metabolite. Future studies should focus on elucidating its potential anti-inflammatory effects and further characterizing its in vivo efficacy and safety profile.

References

An In-Depth Technical Guide to the Mechanism of Action of Loratadine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loratadine, a widely used second-generation antihistamine, undergoes extensive metabolism in the body, leading to the formation of several metabolites. While the primary active metabolite, desloratadine, is well-characterized, other metabolites such as Loratadine N-oxide also contribute to the overall pharmacological profile of the parent drug. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, with a focus on its interaction with the histamine H1 receptor. The information is presented to aid researchers and professionals in drug development in their understanding of this specific metabolite.

Core Mechanism of Action: Histamine H1 Receptor Antagonism

This compound, as a metabolite of loratadine, is understood to exert its antihistaminic effects primarily through its activity as an antagonist or inverse agonist at the histamine H1 receptor.[1] The binding of histamine to its H1 receptor initiates a signaling cascade that results in the classic symptoms of an allergic response. This compound is believed to competitively bind to this receptor, thereby preventing histamine from eliciting its downstream effects.

A key study has revealed that the antihistamine activity of this compound is enantiomer-dependent. This suggests that the stereochemistry of the N-oxide metabolite plays a crucial role in its interaction with the H1 receptor and its subsequent pharmacological activity.

Quantitative Analysis of Receptor Binding and Functional Activity

While this compound is known to possess antihistamine activity, specific quantitative data regarding its binding affinity (Ki) or functional inhibition (IC50) at the histamine H1 receptor are not extensively available in the public domain. However, to provide a relevant context, the following table summarizes the available quantitative data for the parent drug, loratadine, and its primary active metabolite, desloratadine.

CompoundReceptorAssay TypeKi (nM)IC50 (nM)Reference
LoratadineHistamine H1Radioligand Binding37290[2]
DesloratadineHistamine H1Radioligand Binding-51[2]

This compound Activity Profile

CompoundReceptorActivityKey FindingsReference
This compoundHistamine H1Antagonist/Inverse AgonistActivity is enantiomer-dependent.

Signaling Pathway of the Histamine H1 Receptor

The binding of an agonist like histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key event in the allergic inflammatory response. This compound, by blocking the H1 receptor, inhibits this signaling cascade.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq11 Gq/11 H1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers Allergic_Response Allergic Response Ca_release->Allergic_Response Loratadine_N_oxide This compound Loratadine_N_oxide->H1R Blocks

Figure 1: Histamine H1 Receptor Signaling Pathway and Inhibition by this compound.

Metabolic Pathway of Loratadine

Loratadine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, to its active metabolite desloratadine.[3] The formation of this compound is another metabolic route. While the specific P450 isoenzymes responsible for N-oxidation of loratadine are not definitively established, it is a known metabolic conversion for compounds with a pyridine ring.[4][5]

Loratadine_Metabolism Loratadine Loratadine Desloratadine Desloratadine (Active Metabolite) Loratadine->Desloratadine CYP3A4, CYP2D6 Loratadine_N_oxide This compound Loratadine->Loratadine_N_oxide CYP450 (putative)

Figure 2: Metabolic Pathway of Loratadine.

Experimental Protocols

In Vitro Functional Assay: Intracellular Calcium Mobilization

This protocol describes a method to assess the H1 receptor antagonist activity of this compound by measuring changes in intracellular calcium levels in a human cell line.

1. Cell Culture and Preparation:

  • Cell Line: HeLa cells, which endogenously express the histamine H1 receptor.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Plating: Seed HeLa cells into 96-well black-walled, clear-bottom plates at a density that allows for a confluent monolayer on the day of the experiment.

2. Compound Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Prepare a stock solution of histamine (agonist) in assay buffer.

3. Calcium Assay Procedure:

  • Loading with Calcium Indicator:

    • Remove the culture medium from the 96-well plate.

    • Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

    • After incubation, wash the cells with assay buffer to remove excess dye.

  • Compound Incubation:

    • Add the different concentrations of this compound to the respective wells.

    • Include a vehicle control (assay buffer with the same concentration of DMSO as the compound wells).

    • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Histamine Stimulation and Signal Detection:

    • Use a fluorescence plate reader equipped with an automated injection system.

    • Measure the baseline fluorescence.

    • Inject a fixed concentration of histamine into each well to stimulate the H1 receptors.

    • Immediately after injection, continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

4. Data Analysis:

  • The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

  • Determine the peak fluorescence response for each well.

  • Normalize the data to the response of the vehicle control.

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the histamine-induced calcium response.

Calcium_Assay_Workflow Start Start Cell_Culture Culture HeLa Cells in 96-well plate Start->Cell_Culture Dye_Loading Load cells with Calcium Indicator Dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Washing1 Wash cells Dye_Loading->Washing1 Compound_Addition Add this compound (various concentrations) Washing1->Compound_Addition Incubation Incubate Compound_Addition->Incubation Measurement Measure baseline and post-histamine injection fluorescence Incubation->Measurement Analysis Analyze data and determine IC50 Measurement->Analysis End End Analysis->End

Figure 3: Experimental Workflow for the Intracellular Calcium Mobilization Assay.

Conclusion

This compound is a metabolite of loratadine that contributes to its overall antihistaminic effect through the antagonism of the histamine H1 receptor. Its activity is notably dependent on its stereochemistry. While specific quantitative binding data for this compound is currently limited in the literature, its functional antagonism can be effectively characterized using in vitro methods such as the intracellular calcium mobilization assay. Further research is warranted to fully elucidate the quantitative pharmacology and the specific metabolic pathways leading to the formation of this compound, which will provide a more complete understanding of its role in the therapeutic effects of loratadine.

References

The In Vivo Pharmacokinetics of Loratadine N-oxide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Loratadine, a widely used second-generation antihistamine, undergoes extensive metabolism in vivo, leading to the formation of several metabolites. Among these is Loratadine N-oxide, a product of the oxidation of the pyridine ring of the loratadine molecule. While the pharmacokinetics of loratadine and its primary active metabolite, desloratadine, have been thoroughly characterized, specific in vivo pharmacokinetic data for this compound remains limited in publicly available literature. This technical guide provides a comprehensive overview of the known metabolic pathways of loratadine leading to the formation of its N-oxide metabolite, summarizes the available pharmacokinetic data for the parent drug and its major metabolites, details a representative experimental protocol for in vivo pharmacokinetic studies, and presents visual diagrams of the metabolic signaling pathway and a typical experimental workflow.

Introduction to Loratadine Metabolism and the Formation of this compound

Loratadine is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, with CYP3A4 and CYP2D6 playing major roles.[1][2] The primary metabolic pathway involves the decarboethoxylation of loratadine to form desloratadine (descarboethoxyloratadine), which is also a potent antihistamine.[3]

Subsequent biotransformation of both loratadine and desloratadine involves oxidation reactions, including hydroxylation and N-oxidation. The N-oxidation of the pyridine moiety in the loratadine structure results in the formation of this compound. While acknowledged as a metabolite, detailed studies quantifying its plasma concentrations and pharmacokinetic profile in vivo are not extensively reported. One study in male rats identified a pyridine-N-oxide derivative of desloratadine as a major circulating metabolite, highlighting the significance of the N-oxidation pathway in the metabolism of loratadine-related compounds in certain species.

Pharmacokinetic Profiles of Loratadine and its Major Metabolites

Due to the lack of specific in vivo pharmacokinetic data for this compound, this section presents the available data for loratadine and its well-characterized active metabolite, desloratadine, across various species. This information provides a foundational understanding of the disposition of loratadine-derived compounds in biological systems.

Table 1: In Vivo Pharmacokinetic Parameters of Loratadine (Parent Drug)
SpeciesDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
Human (Adult) 10 mg4.71.524.17.8 - 11.0
20 mg10.81.0--
40 mg26.11.2--
Human (Geriatric) 40 mg50.51.5146.718.2
Human (Pediatric, 2-5 yrs) 5 mg7.781.1716.7-
Mouse 20 mg/kg104.5 - 133.10.5325.4 - 456.83.26 - 5.6

Data compiled from multiple sources.[4][5][6][7][8]

Table 2: In Vivo Pharmacokinetic Parameters of Desloratadine (Active Metabolite)
SpeciesDose (of Loratadine)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
Human (Adult) 10 mg4.03.7-17 - 24
20 mg9.91.5--
40 mg16.02.0--
Human (Geriatric) 40 mg28.02.9394.917.4
Human (Pediatric, 2-5 yrs) 5 mg5.092.3387.2-
Mouse 20 mg/kg187.75 - 258.072.01252.5 - 1550.62.6 - 4.1

Data compiled from multiple sources.[4][5][6][7][8]

Experimental Protocols for In Vivo Pharmacokinetic Studies

The following outlines a general methodology for conducting an in vivo pharmacokinetic study of a loratadine metabolite, such as this compound, based on established protocols for the parent compound.

Animal Models
  • Species: Sprague-Dawley or Wistar rats are commonly used for initial pharmacokinetic screening. Mice and monkeys have also been utilized in the study of loratadine metabolism.

  • Health Status: Animals should be healthy, within a specific weight range, and acclimatized to the laboratory environment for at least one week prior to the study.

  • Housing: Animals are typically housed in temperature- and humidity-controlled rooms with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.

Drug Administration and Dosing
  • Formulation: The test compound (e.g., this compound) is typically dissolved or suspended in a suitable vehicle, such as a mixture of polyethylene glycol and saline.

  • Route of Administration: For oral administration, the formulation is delivered via oral gavage. Intravenous administration may also be performed to determine absolute bioavailability.

  • Dose Selection: The dose will depend on the specific objectives of the study and any available toxicological data. For loratadine, oral doses in animal studies have ranged from 8 mg/kg to 50 mg/kg.[3]

Sample Collection
  • Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

Bioanalytical Method
  • Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of loratadine and its metabolites in plasma.[3]

  • Sample Preparation: Plasma samples typically undergo a protein precipitation or liquid-liquid extraction step to isolate the analyte of interest.

  • Chromatography: A C18 or similar reversed-phase column is commonly used for chromatographic separation.

  • Mass Spectrometry: Detection is achieved using a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Validation: The analytical method must be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.

Pharmacokinetic Analysis

The plasma concentration-time data for each animal is analyzed using non-compartmental methods to determine the following pharmacokinetic parameters:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure.

  • t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

  • CL/F (Apparent Clearance): The volume of plasma cleared of the drug per unit of time.

  • Vd/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Visualizations

Metabolic Pathway of Loratadine

Loratadine_Metabolism Loratadine Loratadine Desloratadine Desloratadine Loratadine->Desloratadine Decarboethoxylation (CYP3A4, CYP2D6) Loratadine_N_oxide This compound Loratadine->Loratadine_N_oxide N-oxidation Hydroxylated_Metabolites Hydroxylated Metabolites Loratadine->Hydroxylated_Metabolites Hydroxylation Desloratadine->Hydroxylated_Metabolites Hydroxylation Glucuronide_Conjugates Glucuronide Conjugates Hydroxylated_Metabolites->Glucuronide_Conjugates Glucuronidation

Caption: Metabolic pathway of loratadine.

Experimental Workflow for an In Vivo Pharmacokinetic Study

PK_Workflow cluster_PreStudy Pre-Study cluster_Study_Execution Study Execution cluster_Analysis Analysis cluster_Reporting Reporting Protocol Protocol Design Animal_Acclimatization Animal Acclimatization Protocol->Animal_Acclimatization Dosing Drug Administration (Oral or IV) Animal_Acclimatization->Dosing Sampling Blood Sample Collection (Serial Time Points) Dosing->Sampling Processing Plasma Separation and Storage Sampling->Processing Bioanalysis LC-MS/MS Quantification Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Report Final Study Report PK_Analysis->Report

Caption: Experimental workflow for a typical in vivo pharmacokinetic study.

Conclusion

The in vivo metabolism of loratadine is a complex process involving multiple enzymatic pathways, including N-oxidation. While this compound has been identified as a metabolite, a detailed characterization of its in vivo pharmacokinetic profile is not extensively available in the current scientific literature. The data and protocols presented for loratadine and its major active metabolite, desloratadine, provide a valuable framework for researchers and drug development professionals. Further studies are warranted to fully elucidate the pharmacokinetic properties of this compound and its potential contribution to the overall pharmacological and toxicological profile of loratadine.

References

Loratadine N-oxide: An In-depth Technical Guide on its Role as a Metabolite of Loratadine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loratadine, a widely used second-generation antihistamine, undergoes extensive metabolism in the body, leading to the formation of various metabolites. While the primary active metabolite, desloratadine (descarboethoxyloratadine), is well-characterized, another metabolite of interest is Loratadine N-oxide. This technical guide provides a comprehensive overview of this compound, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the metabolic pathways and experimental workflows.

Metabolic Pathway of Loratadine

Loratadine is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The main pathway involves the removal of the ethoxycarbonyl group to form desloratadine, which is also a potent antihistamine.[1][2] Further metabolism of both loratadine and desloratadine can occur through oxidation, including hydroxylation and N-oxidation.

The formation of this compound involves the oxidation of the nitrogen atom in the pyridine ring of the loratadine molecule. While not the most abundant metabolite, its presence and potential pharmacological activity warrant investigation.

Loratadine_Metabolism Loratadine Loratadine Desloratadine Desloratadine (Active Metabolite) Loratadine->Desloratadine CYP3A4, CYP2D6 (Major Pathway) Loratadine_N_Oxide This compound Loratadine->Loratadine_N_Oxide CYP450 (N-oxidation) Hydroxylated_Metabolites Hydroxylated Metabolites Loratadine->Hydroxylated_Metabolites CYP450 (Hydroxylation) Desloratadine->Hydroxylated_Metabolites CYP450 (Hydroxylation) Glucuronidated_Metabolites Glucuronidated Metabolites Hydroxylated_Metabolites->Glucuronidated_Metabolites UGT Enzymes InVitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Extraction cluster_analysis Analysis Reagents Prepare Reagents: - Loratadine Stock Solution - Human Liver Microsomes - NADPH Regenerating System - Phosphate Buffer Incubation_Mix Prepare Incubation Mixture: - Buffer - Microsomes - Loratadine Reagents->Incubation_Mix Pre_incubation Pre-incubate at 37°C Incubation_Mix->Pre_incubation Initiate_Reaction Initiate Reaction with NADPH Regenerating System Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C with shaking Initiate_Reaction->Incubate Terminate Terminate Reaction (e.g., add cold acetonitrile) Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Extract Collect Supernatant Centrifuge->Extract LCMS_Analysis LC-MS/MS Analysis Extract->LCMS_Analysis Data_Analysis Data Analysis and Quantification LCMS_Analysis->Data_Analysis LCMS_Analysis_Logic cluster_sample Sample Introduction cluster_ms Mass Spectrometry cluster_identification Identification Sample Incubation Supernatant HPLC HPLC Separation Sample->HPLC ESI Electrospray Ionization (ESI+) HPLC->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Product Ion Detection) CID->MS2 MRM MRM for Quantification MS2->MRM Fragmentation Analyze Fragmentation Pattern (e.g., neutral loss of 16 Da for N-oxide) MS2->Fragmentation Confirmation Confirm Structure Fragmentation->Confirmation

References

In Vitro Profile of Loratadine N-oxide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loratadine N-oxide is a metabolite of the second-generation antihistamine, loratadine. While the in vitro pharmacology of loratadine and its major active metabolite, desloratadine, is well-documented, specific data on the in vitro characteristics of this compound are less prevalent in publicly available literature. This technical guide synthesizes the available in vitro data on this compound, focusing on its biological activity and providing context from studies on its parent compound.

Biological Activity: Antihistaminergic Properties

This compound has been shown to possess antihistamine activity. In vitro studies have confirmed its ability to act as a functional antagonist of the human histamine H1 receptor.

Quantitative Data: Histamine H1 Receptor Antagonism
CompoundEnantiomerAntihistamine Activity
This compound(-)-enantiomerHigher preference for H1R interaction
This compound(+)-enantiomerLower preference for H1R interaction
Experimental Protocol: In Vitro Histamine H1 Receptor Functional Assay

A detailed methodology for assessing the H1 receptor antagonist activity of this compound has been described.[1]

Objective: To determine the functional antagonist activity of this compound enantiomers at the human histamine H1 receptor.

Cell Line: HeLa cells, which endogenously express the human histamine H1 receptor.

Methodology:

  • Cell Culture: HeLa cells are cultured under standard conditions.

  • Compound Incubation: Cells are incubated with samples of the test compounds, including enantiomers of this compound, the parent compound loratadine, and its metabolite desloratadine.

  • Stimulation: Following incubation with the test compounds, the cells are challenged with histamine.

  • Measurement of Intracellular Calcium: The change in intracellular calcium concentration ([Ca2+]i) is monitored. Histamine binding to the H1 receptor triggers an increase in intracellular calcium.

  • Data Analysis: The ability of the test compounds to suppress the histamine-induced increase in intracellular calcium is measured to determine their antagonist activity.

Signaling Pathway: Histamine H1 Receptor Antagonism

The antihistamine effect of this compound is mediated through its interaction with the histamine H1 receptor, a G-protein-coupled receptor (GPCR). By acting as an antagonist, it prevents histamine from binding to and activating the receptor, thereby blocking the downstream signaling cascade that leads to an increase in intracellular calcium and subsequent allergic and inflammatory responses.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor PLC Phospholipase C H1R->PLC Activates IP3 IP3 PLC->IP3 Generates Histamine Histamine Histamine->H1R Binds & Activates Loratadine_N_oxide This compound Loratadine_N_oxide->H1R Binds & Blocks Ca_increase ↑ Intracellular Ca²⁺ IP3->Ca_increase Triggers Allergic_Response Allergic Response Ca_increase->Allergic_Response Leads to

Histamine H1 Receptor Signaling and Antagonism by this compound.

In Vitro Metabolism and Drug Interactions: Data Gaps

A comprehensive understanding of the in vitro properties of a drug metabolite is crucial for predicting its clinical behavior. However, there is a significant lack of publicly available in vitro data specifically for this compound in the following areas:

Enzymatic Formation
Drug-Drug Interaction Potential

There is a lack of in vitro studies investigating the potential of this compound to act as a perpetrator in drug-drug interactions. Specifically, no data was found on its ability to inhibit or induce major drug-metabolizing enzymes like CYPs.

Similarly, its potential as a victim of drug-drug interactions through interactions with drug transporters has not been characterized. While the parent compound, loratadine, has been identified as a substrate of P-glycoprotein (P-gp), it is unknown if this compound shares this property.[6][7] There is also no available data on the interaction of this compound with other important drug transporters such as the Organic Anion Transporting Polypeptides (OATPs).

Anti-Inflammatory Potential: An Area for Future Research

The parent drug, loratadine, has been shown to possess anti-inflammatory properties in vitro, independent of its H1 receptor antagonism. These effects are mediated through the inhibition of signaling pathways such as NF-κB and AP-1, leading to a reduction in the production of pro-inflammatory mediators.[8][9][10] However, it is currently unknown whether this compound contributes to these anti-inflammatory effects. In vitro studies investigating the impact of this compound on inflammatory signaling cascades and cytokine production are needed to elucidate its potential role in modulating inflammatory responses.

Conclusion

The available in vitro data for this compound primarily focuses on its activity as a histamine H1 receptor antagonist. While a detailed experimental protocol for assessing this activity exists, there are significant knowledge gaps regarding its metabolic formation, drug-drug interaction potential, and anti-inflammatory properties. Further in vitro research is warranted to fully characterize the pharmacological and toxicological profile of this loratadine metabolite, which would provide valuable insights for drug development and clinical practice.

The following diagram illustrates a general workflow for the in vitro characterization of a drug metabolite like this compound, highlighting the areas where specific data is currently lacking.

G cluster_synthesis Metabolite Generation cluster_activity Biological Activity Assessment cluster_dmpk ADME & DDI Profiling Loratadine Loratadine HLM Human Liver Microsomes Loratadine->HLM Incubation Loratadine_N_oxide This compound HLM->Loratadine_N_oxide Metabolism (Enzymes TBD) H1_Assay H1 Receptor Antagonist Assay (Data Available) Loratadine_N_oxide->H1_Assay Anti_Inflammatory_Assay Anti-inflammatory Assays (Data Lacking) Loratadine_N_oxide->Anti_Inflammatory_Assay CYP_Inhibition CYP Inhibition/Induction (Data Lacking) Loratadine_N_oxide->CYP_Inhibition Transporter_Interaction Transporter Interaction (Data Lacking) Loratadine_N_oxide->Transporter_Interaction

Proposed In Vitro Characterization Workflow for this compound.

References

An In-Depth Technical Guide to Loratadine N-oxide: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loratadine N-oxide is a notable metabolite of the widely used second-generation antihistamine, loratadine. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and analytical methodologies related to this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals engaged in drug development and metabolic studies. This document summarizes key quantitative data in structured tables, provides detailed experimental protocols, and includes visualizations of relevant pathways and workflows to facilitate a deeper understanding of this compound.

Introduction

Loratadine, a potent and non-sedating H1-receptor antagonist, undergoes extensive metabolism in the body, leading to the formation of various metabolites. Among these, this compound has been identified as a product of the N-oxidation of the pyridine ring in the loratadine molecule.[1] While the primary active metabolite of loratadine is desloratadine, this compound itself has demonstrated antihistaminic properties, making it a compound of interest in the study of loratadine's overall pharmacological profile.[2] This guide delves into the scientific journey of this compound, from its initial discovery to the methods used for its synthesis and characterization.

Discovery and History

The discovery of this compound is intrinsically linked to the extensive metabolic studies of its parent drug, loratadine. A pivotal study published in 2005 by Ramanathan et al. provided a comprehensive characterization of loratadine metabolism in mice, rats, and monkeys.[1] This research was instrumental in identifying the N-oxidation pathway as a route of biotransformation for loratadine.

The study revealed that loratadine undergoes primary biotransformation through decarboethoxylation to form desloratadine (DL), which is then subject to further oxidation, including hydroxylation and N-oxidation, and glucuronidation.[1] Using liquid chromatography-mass spectrometry (LC-MS) with in-line flow scintillation analysis, the researchers profiled over 50 metabolites. Notably, a derivative of desloratadine, where the piperidine ring was aromatized and oxidized to a pyridine-N-oxide, was identified as the major circulating metabolite in male rats.[1] This significant finding established the existence and relevance of N-oxide metabolites in the metabolic fate of loratadine.

Physicochemical Properties

This compound possesses distinct physicochemical properties that are crucial for its handling, formulation, and analytical characterization. A summary of these properties is presented in the table below.

PropertyValueReference
Chemical Name 4-(8-Chloro-5,6-dihydro-1-oxido-11H-benzo[2][3]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylic Acid Ethyl Ester[4][5]
CAS Number 165739-62-8[5]
Molecular Formula C₂₂H₂₃ClN₂O₃[4]
Molecular Weight 398.9 g/mol [4]

Metabolism and Pharmacokinetics

The formation of this compound is a direct result of the phase I metabolism of loratadine. The metabolic pathway primarily involves cytochrome P450 (CYP) enzymes.[2][3] While specific pharmacokinetic parameters for this compound are not extensively documented in publicly available literature, the data for its parent compound, loratadine, and its major active metabolite, desloratadine, provide a comparative context.

Table of Pharmacokinetic Parameters for Loratadine and Desloratadine (in humans)

ParameterLoratadineDesloratadineReference
Tmax (hours) 1.0 - 1.51.5 - 3.7[6]
Cmax (ng/mL) 4.7 - 26.14.0 - 16.0[6]
t½ (hours) 7.8 - 11.017 - 24[6]

Note: Data presented are ranges observed across different single-dose studies.

Metabolic Pathway of Loratadine to this compound

Loratadine Metabolism Metabolic Pathway of Loratadine Loratadine Loratadine Desloratadine Desloratadine Loratadine->Desloratadine CYP-mediated Decarboethoxylation Loratadine_N_oxide This compound Loratadine->Loratadine_N_oxide CYP-mediated N-oxidation Other_Metabolites Hydroxylated and Glucuronidated Metabolites Desloratadine->Other_Metabolites Oxidation and Glucuronidation

Caption: Metabolic conversion of Loratadine.

Pharmacodynamics and Mechanism of Action

Table of H1 Receptor Binding Affinities

CompoundKi (nM)Reference
Loratadine ~1.1[7]
Desloratadine ~0.5[7]

Histamine H1 Receptor Signaling Pathway

H1_Receptor_Signaling Histamine H1 Receptor Antagonism Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds and Activates Gq_11 Gq/11 H1_Receptor->Gq_11 Activates Loratadine_N_oxide This compound Loratadine_N_oxide->H1_Receptor Blocks Binding PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Allergic_Response Allergic Response (e.g., inflammation, smooth muscle contraction) Ca_release->Allergic_Response PKC_activation->Allergic_Response

Caption: H1 receptor signaling and its inhibition.

Experimental Protocols

Chemical Synthesis of this compound

A general procedure for the N-oxidation of a pyridine-containing precursor to loratadine is described in the patent literature.[8] This can be adapted for the direct N-oxidation of loratadine.

Materials:

  • Loratadine

  • Acetic acid

  • Hydrogen peroxide (30-40%)

  • Sodium hydroxide solution (e.g., 15%)

  • Organic solvent (e.g., toluene)

  • Water

Procedure:

  • Dissolve loratadine in a suitable organic solvent such as toluene.

  • Add acetic acid to the solution.

  • Slowly add hydrogen peroxide to the reaction mixture while monitoring the temperature.

  • Heat the reaction mixture to 65-75°C and maintain for 20-25 hours, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully basify the reaction mixture with a sodium hydroxide solution to a pH of 8-9 to neutralize the acetic acid and precipitate the product.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Analytical Method: HPLC-MS/MS for the Determination of this compound

The following protocol is a general guideline for the analysis of this compound in biological matrices, based on established methods for loratadine and its metabolites.[9]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components. For example, start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compound, and then re-equilibrate the column.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and an appropriate internal standard. The precursor ion will be [M+H]⁺.

  • Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

Sample Preparation (from plasma):

  • To 100 µL of plasma, add an internal standard.

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Inject the reconstituted sample into the HPLC-MS/MS system.

Experimental Workflow for Synthesis and Analysis

Experimental_Workflow Workflow for this compound Synthesis and Analysis cluster_synthesis Synthesis cluster_analysis Analysis Start Loratadine Reaction N-oxidation (H₂O₂, Acetic Acid) Start->Reaction Workup Extraction and Purification Reaction->Workup Product This compound Workup->Product Sample_Prep Sample Preparation (e.g., Protein Precipitation) Product->Sample_Prep HPLC HPLC Separation (C18 Column) Sample_Prep->HPLC MSMS MS/MS Detection (ESI+, MRM) HPLC->MSMS Data_Analysis Data Analysis and Quantification MSMS->Data_Analysis

Caption: Synthesis and analysis workflow.

Conclusion

This compound is an important metabolite in the biotransformation of loratadine. Its discovery through detailed metabolic studies has contributed to a more complete understanding of the fate of loratadine in biological systems. While not the primary active metabolite, its inherent antihistaminic activity warrants its consideration in the overall pharmacological and toxicological assessment of loratadine. The synthetic and analytical methods outlined in this guide provide a foundation for further research into the properties and clinical significance of this compound. Future studies focusing on its specific pharmacokinetic profile and H1 receptor binding affinity will be valuable in further elucidating its role.

References

Toxicological Profile of Loratadine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loratadine N-oxide is a metabolite of the second-generation antihistamine, loratadine. This technical guide provides a comprehensive overview of the available toxicological data for this compound. Due to the limited direct toxicological studies on this specific metabolite, this document synthesizes information from studies on the parent drug, loratadine, its primary active metabolite, desloratadine, and the general toxicological principles of aromatic N-oxides. This guide aims to provide a consolidated resource for researchers and professionals in drug development and safety assessment.

Introduction

Loratadine is a widely used, non-sedating H1-receptor antagonist for the treatment of allergic conditions.[1] Following administration, loratadine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, including CYP3A4 and CYP2D6.[2] One of the metabolic pathways involves the formation of this compound. Specifically, in male rats, a pyridine-N-oxide derivative of desloratadine (the major active metabolite of loratadine) has been identified as a major circulating metabolite. Given its presence as a metabolite, understanding the toxicological profile of this compound is crucial for a complete safety assessment of loratadine.

Chemical and Physical Properties

PropertyValueReference
Chemical Name Ethyl 4-(8-chloro-1-oxido-5,6-dihydrobenzo[3][4]cyclohepta[2,4-b]pyridin-1-ium-11-ylidene)piperidine-1-carboxylate[5]
CAS Number 165739-62-8[6]
Molecular Formula C₂₂H₂₃ClN₂O₃[6]
Molecular Weight 398.9 g/mol [6]
Physical State Solid
Solubility No data available
Melting Point No data available

Pharmacokinetics and Metabolism

Loratadine is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism.[7] The primary biotransformation pathway is the decarboethoxylation to form desloratadine (DL). Subsequent metabolic steps include hydroxylation and N-oxidation. In male rats, the piperidine ring of a desloratadine derivative is aromatized and then oxidized to a pyridine-N-oxide, which becomes a major circulating metabolite. Lower levels of this pyridine-N-oxide metabolite are observed in female rats.

Loratadine Loratadine Desloratadine Desloratadine (DL) Loratadine->Desloratadine Decarboethoxylation (CYP3A4, CYP2D6) Hydroxylated_Metabolites Hydroxylated Metabolites Desloratadine->Hydroxylated_Metabolites Hydroxylation Loratadine_N_oxide This compound / Pyridine N-oxide of DL derivative Desloratadine->Loratadine_N_oxide N-oxidation (aromatization followed by oxidation in rats) Glucuronide_Conjugates Glucuronide Conjugates Hydroxylated_Metabolites->Glucuronide_Conjugates Glucuronidation Excretion Excretion Loratadine_N_oxide->Excretion Glucuronide_Conjugates->Excretion

Metabolic Pathway of Loratadine.

Toxicological Profile

Direct toxicological data for this compound is scarce. Safety Data Sheets (SDS) for this compound state that the substance is not classified as hazardous according to the Globally Harmonized System (GHS) and no specific hazards are identified. Therefore, the toxicological assessment largely relies on data from its parent compound, loratadine, and its primary metabolite, desloratadine, as well as the general toxicological properties of aromatic N-oxides.

Acute Toxicity

No specific acute toxicity studies (e.g., LD50) for this compound were identified in the public domain. For the parent compound, loratadine, no adverse effects were observed after a single acute ingestion of 160 mg.

Sub-chronic and Chronic Toxicity

No sub-chronic or chronic toxicity studies for this compound were found. For desloratadine, the primary toxicity finding in 3-month studies in mice, rats, and monkeys was systemic phospholipidosis in multiple organs.[8]

Desloratadine Sub-chronic Toxicity
Species Findings
MicePhospholipidosis at 96 mg/kg/day; mortality at 192 mg/kg/day after two months.[8]
RatsThe No-Observed-Adverse-Effect Level (NOAEL) in a 3-month study was 3 mg/kg in females and 30 mg/kg in males. The primary toxicity was systemic phospholipidosis, with kidney and epididymis as target organs.[8]
MonkeysThe NOAEL in a 3-month study was 12 mg/kg, with systemic phospholipidosis being the main finding.[8]
Genotoxicity

There are no available genotoxicity studies specifically for this compound.

Genotoxicity studies conducted with desloratadine, including the Ames test, a chromosomal aberration assay in human lymphocytes, and an in vivo mouse micronucleus test, were all negative.[9]

A study on loratadine showed that it induced a significant increase in micronuclei (MN) at concentrations of 15 and 25 µg/ml and in chromosomal aberrations (CA) at 15 µg/ml in cultured human peripheral blood lymphocytes.[10] The study also noted a decrease in the mitotic index at higher concentrations, suggesting some cytotoxic potential.[10]

Aromatic N-oxides as a class have been considered as potentially alerting for mutagenicity, though the scientific rationale has been questioned and the general class alert has been downgraded.[11] Specific subclasses of aromatic N-oxides, however, may still be considered as alerts.[11]

Carcinogenicity

No carcinogenicity studies have been conducted on this compound. Carcinogenicity studies with loratadine in rats showed an increase in hepatocellular tumors.[12] However, a 2-year dietary study in mice with desloratadine did not show a significant increase in the incidence of any tumors.[8]

Reproductive and Developmental Toxicity

No reproductive or developmental toxicity data for this compound is available. Desloratadine was not found to be teratogenic in rats and rabbits, but it did cause embryocidal and fetal toxicity in rats at certain doses.[9]

In Vitro Cytotoxicity

A study on loratadine demonstrated cytotoxic effects on human peripheral blood lymphocytes, indicated by a significant decrease in the mitotic index at concentrations of 15 and 25 µg/ml.[10] Another study reported an IC50 of 42.35 ± 3.14 μg/mL for free loratadine against MCF-7 breast cancer cell lines.[13]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of new chemical entities are provided by the Organisation for Economic Co-operation and Development (OECD). The following are general workflows for key toxicity studies.

cluster_acute Acute Oral Toxicity (OECD 423) cluster_subchronic 90-Day Oral Toxicity (OECD 408) cluster_geno In Vitro Micronucleus Test (OECD 487) A1 Dose 3 animals (single sex) A2 Observe for 14 days (mortality/moribundity) A1->A2 A3 Decision on next step based on outcome A2->A3 A4 Determine GHS classification A3->A4 S1 Dose groups of rodents (10/sex/group) for 90 days S2 Daily clinical observations, weekly body weight and food consumption S1->S2 S3 Hematology, clinical chemistry, and urinalysis S1->S3 S4 Gross necropsy and histopathology S5 Determine NOAEL S4->S5 G1 Treat mammalian cell cultures with test substance (+/- S9) G2 Harvest cells and score for micronuclei G1->G2 G3 Assess cytotoxicity G1->G3 G4 Analyze for statistically significant increases in MN G2->G4

General Experimental Workflows for Toxicity Testing.

Discussion and Conclusion

The toxicological profile of this compound is not well-characterized through direct studies. The available Safety Data Sheets suggest a low acute toxicity profile. As a metabolite, its potential for toxicity is linked to the overall safety profile of the parent drug, loratadine.

The genotoxicity findings for loratadine in one in vitro study warrant further investigation to understand the potential risks, if any, associated with its metabolites, including the N-oxide. However, the negative genotoxicity results for the major active metabolite, desloratadine, provide some reassurance. The general classification of aromatic N-oxides as a class with downgraded concern for mutagenicity also suggests a lower likelihood of this specific endpoint being a major issue for this compound.

The primary toxicity observed with the parent compound and its major metabolite is phospholipidosis in animal models. It is plausible that this compound could contribute to this effect, but without specific studies, this remains speculative.

References

Methodological & Application

Application Notes & Protocols: Analytical Methods for Loratadine N-oxide Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loratadine, a widely used second-generation antihistamine, undergoes extensive metabolism in the body, leading to the formation of various metabolites. One such metabolite is Loratadine N-oxide, formed through the oxidation of the pyridine nitrogen atom in the loratadine molecule. Accurate and sensitive detection of this compound is crucial for comprehensive pharmacokinetic studies, metabolism profiling, and stability assessments of loratadine. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), the latter being the preferred method for its high sensitivity and specificity.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of loratadine and its related impurities by HPLC and LC-MS/MS. While specific data for this compound is not extensively published, these values provide a reference for expected performance.

ParameterHPLC-UVLC-MS/MS
Analyte Loratadine & ImpuritiesLoratadine & Metabolites
Linearity Range 0.1 - 50 µg/mL0.008 - 24 ng/mL
Limit of Detection (LOD) ~1 µg/mL~0.003 ng/mL
Limit of Quantification (LOQ) ~3 µg/mL0.008 ng/mL
Recovery 85 - 115%85 - 115%
Precision (%RSD) < 2%< 15%
Accuracy (%Bias) ± 15%± 15%

Experimental Protocols

Method 1: High-Sensitivity Detection by LC-MS/MS

This method is ideal for the quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates, offering high selectivity and sensitivity.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of plasma sample, add 50 µL of an internal standard working solution (e.g., Diazepam, 100 ng/mL in methanol).

  • Add 50 µL of 0.1 M sodium hydroxide solution and vortex for 30 seconds.

  • Add 1 mL of methyl tert-butyl ether, vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions

  • Instrument: HPLC system coupled with a triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-4.0 min: 90% B

    • 4.0-4.1 min: 90-10% B

    • 4.1-5.0 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode. APCI is particularly useful for distinguishing N-oxides.[1]

  • Key Characteristic for N-oxide identification (APCI): Look for a distinct [M+H-O]+ ion, which corresponds to the neutral loss of an oxygen atom.[1]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: The precursor ion will be [M+H]+, which is approximately 399.1 m/z for C22H23ClN2O3. A potential product ion would result from the loss of the ethyl carboxylate group or other characteristic fragments. The exact transition should be optimized by infusing a standard solution of this compound.

    • Internal Standard (Diazepam): m/z 285.1 → 193.1.

  • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.

Method 2: Routine Analysis by HPLC-UV

This method is suitable for the analysis of this compound in bulk drug substances and pharmaceutical formulations where concentrations are expected to be higher.

1. Sample Preparation

  • Bulk Drug: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration within the linear range of the method.

  • Tablets: Weigh and finely powder a representative number of tablets. Extract a portion of the powder equivalent to a single dose with a suitable solvent, sonicate, and filter. Dilute the filtrate to a suitable concentration.

2. Chromatographic Conditions

  • Instrument: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) in a ratio of 40:60 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • UV Detection: 254 nm.

3. Method Validation

For both methods, a full validation according to ICH guidelines should be performed, including:

  • Specificity: Assess the ability to detect the analyte in the presence of other components.

  • Linearity: Analyze a series of standards to determine the concentration range over which the response is proportional to the concentration.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Accuracy: Measure the agreement between the measured value and the true value.

  • Precision: Assess the repeatability and intermediate precision of the method.

  • Robustness: Evaluate the reliability of the method with respect to deliberate variations in method parameters.

Visualizations

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Evaporate Evaporate Solvent Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Ionization (ESI or APCI) Separate->Ionize Detect Mass Spectrometric Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Generate Report Quantify->Report

Caption: General workflow for the LC-MS/MS analysis of this compound.

Method_Comparison cluster_methods Analytical Methods for this compound cluster_hplc_attr HPLC-UV Attributes cluster_lcms_attr LC-MS/MS Attributes HPLC HPLC-UV H_App Application: Bulk Drug, Formulations HPLC->H_App H_Sens Sensitivity: Lower (µg/mL) HPLC->H_Sens H_Spec Specificity: Moderate HPLC->H_Spec H_Cost Cost: Lower HPLC->H_Cost LCMS LC-MS/MS L_App Application: Biological Matrices LCMS->L_App L_Sens Sensitivity: High (ng/mL) LCMS->L_Sens L_Spec Specificity: High LCMS->L_Spec L_Cost Cost: Higher LCMS->L_Cost

Caption: Comparison of HPLC-UV and LC-MS/MS for this compound analysis.

References

Synthesis of Loratadine N-oxide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loratadine N-oxide is the primary active metabolite of the second-generation antihistamine, Loratadine. As a key component in understanding the pharmacokinetics and pharmacodynamics of the parent drug, a reliable and well-documented synthesis protocol is essential for researchers in drug metabolism, pharmacology, and medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis of this compound, covering both a standard non-enantioselective method and a more advanced enantioselective catalytic approach. Characterization data and a discussion of the relevant biological pathways are also included to provide a comprehensive resource for scientific investigation.

Introduction

Loratadine is a potent and selective peripheral histamine H1-receptor antagonist widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. Following administration, Loratadine is extensively metabolized to its active metabolite, this compound, which exhibits similar antihistaminic activity. The formation of this N-oxide is a critical step in the drug's mechanism of action and overall efficacy. Therefore, the ability to synthesize this compound is crucial for a variety of research applications, including the development of analytical standards, investigation of metabolic pathways, and exploration of the structure-activity relationships of Loratadine and its derivatives.

This application note details two distinct protocols for the synthesis of this compound. The first is a straightforward and robust method utilizing common oxidizing agents for a non-enantioselective synthesis suitable for general laboratory applications. The second protocol describes a cutting-edge enantioselective synthesis using a peptide-based catalyst, which is of particular interest for studies requiring specific enantiomers of the helically chiral N-oxide.

Chemical Information

Compound This compound
IUPAC Name ethyl 4-(8-chloro-1-oxido-5,6-dihydrobenzocyclohepta[2,4-b]pyridin-1-ium-11-ylidene)piperidine-1-carboxylate[1]
Synonyms SCH 38554
CAS Number 165739-62-8
Molecular Formula C22H23ClN2O3
Molecular Weight 398.88 g/mol [2]

Experimental Protocols

Protocol 1: Non-Enantioselective Synthesis of this compound

This protocol describes a general method for the N-oxidation of Loratadine using readily available reagents.

Materials:

  • Loratadine

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30% solution)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Dissolution: Dissolve Loratadine (1.0 eq) in a suitable amount of dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Acid: To the stirred solution, add glacial acetic acid (approximately 10-15 equivalents).

  • Oxidation: Cool the mixture to 0 °C in an ice bath. Slowly add hydrogen peroxide (30% solution, 5-10 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexanes mixture).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Quantitative Data (Representative):

ParameterValueReference
Yield 70-85%Estimated based on similar oxidation reactions.
Purity (by HPLC) >95%[3]
Characterization Conforms to expected spectral data (¹H NMR, MS)[2]
Protocol 2: Enantioselective Synthesis of this compound

This protocol is based on the method described by Stone et al. and utilizes a peptide catalyst for the enantioselective N-oxidation of Loratadine.[4]

Materials:

  • Loratadine (1a)

  • Peptide Catalyst (e.g., P5 as described in the reference)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Hydrogen Peroxide (30% solution)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Dichloromethane (DCM)

  • Silica Gel for column chromatography

  • Appropriate solvents for chromatography

Procedure:

  • Catalyst Solution: In a vial, dissolve the peptide catalyst (0.1 eq) in HFIP.

  • Substrate Addition: To this solution, add a solution of Loratadine (1.0 eq) in DCM.

  • Oxidant Activation: In a separate vial, prepare a solution of hydrogen peroxide (1.5 eq) and DIC (1.5 eq) in DCM. Allow this solution to stir for 5 minutes.

  • Reaction Initiation: Add the activated oxidant solution to the mixture containing the catalyst and Loratadine.

  • Reaction Conditions: Stir the reaction mixture at room temperature for the time specified in the original publication (typically several hours).

  • Monitoring and Work-up: Monitor the reaction by HPLC or TLC. Upon completion, the reaction mixture can be directly purified.

  • Purification: Purify the product by flash column chromatography on silica gel using an appropriate eluent system to isolate the enantiomerically enriched this compound.

Quantitative Data (from Stone et al.):

ParameterValueReference
Conversion 74%[4]
Chemoselectivity (N-oxide:epoxide) 2.1:1[4]
Enantiomeric Ratio (er) 64:35[4]

Visualization of Experimental Workflow and Biological Pathway

To aid in the understanding of the synthesis and its biological context, the following diagrams have been generated.

G cluster_synthesis Synthesis Workflow Loratadine Loratadine Oxidation Oxidation Loratadine->Oxidation Crude_Product Crude this compound Oxidation->Crude_Product Purification Purification Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: General workflow for the synthesis of this compound.

G cluster_pathway Loratadine Signaling Pathway Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds Gq_11 Gq/11 protein H1_Receptor->Gq_11 Activates Loratadine Loratadine / this compound Loratadine->H1_Receptor Blocks PLC Phospholipase C Gq_11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Allergic_Response Allergic Response Ca_Release->Allergic_Response PKC_Activation->Allergic_Response

Caption: Simplified signaling pathway of the Histamine H1 receptor and the inhibitory action of Loratadine.

Characterization Data

Detailed characterization is essential to confirm the identity and purity of the synthesized this compound.

¹H NMR Spectroscopy:

The proton NMR spectrum should be acquired to confirm the structure. Key shifts for this compound would be compared to the parent Loratadine, with expected changes in the chemical shifts of the protons on the pyridine ring due to the N-oxide functionality.

Mass Spectrometry:

Mass spectrometry is a critical tool for confirming the molecular weight of the product.

  • Expected Mass: [M+H]⁺ = 399.1470 (for C22H24ClN2O3⁺)

  • Fragmentation: The fragmentation pattern of this compound is distinct from its hydroxylated metabolites. A characteristic fragmentation is the loss of an oxygen atom ([M+H-16]⁺).[2]

Discussion

The choice between the non-enantioselective and enantioselective synthesis protocols will depend on the specific research application. For the preparation of analytical standards or for general pharmacological screening, the non-enantioselective method is often sufficient, providing good yields with straightforward procedures. However, for more nuanced studies, such as investigating the differential activity of the N-oxide enantiomers or for stereospecific metabolic studies, the enantioselective protocol, despite its lower yields and requirement for a specialized catalyst, offers access to optically enriched material.[4]

The purification of this compound is typically achieved by silica gel chromatography. The polarity of the N-oxide is higher than the parent Loratadine, which allows for effective separation. Monitoring the purification process by TLC or HPLC is recommended to ensure the collection of pure fractions.

Conclusion

This document provides comprehensive application notes and detailed protocols for the synthesis of this compound. By offering both a standard non-enantioselective method and an advanced enantioselective approach, these protocols cater to a wide range of research needs. The inclusion of quantitative data, characterization information, and visual diagrams of the experimental workflow and biological pathway aims to equip researchers, scientists, and drug development professionals with the necessary tools to confidently synthesize and utilize this compound in their studies.

References

Application Notes and Protocols for the Use of Loratadine N-oxide as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the proper use of Loratadine N-oxide as a reference standard in analytical testing, particularly for the identification and quantification of impurities in Loratadine drug substances and products.

Introduction

This compound is a primary metabolite and a potential impurity of Loratadine, a widely used second-generation antihistamine.[1][2][3] As a critical reference standard, it plays a vital role in the pharmaceutical industry for impurity profiling, stability testing, and ensuring the quality, safety, and efficacy of Loratadine formulations.[2] Its use is essential for adhering to the stringent limits and threshold values specified by regulatory bodies such as the FDA and other pharmacopoeial guidelines.[2]

Chemical Information:

PropertyValue
Chemical Name 4-(8-Chloro-5,6-dihydro-1-oxido-11H-benzo[4][5]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylic Acid Ethyl Ester[2][4][6]
CAS Number 165739-62-8[2][3][4][6][7][8][9]
Molecular Formula C22H23ClN2O3[2][3][4][6][7][9]
Molecular Weight 398.88 g/mol [2][4][6][8][9]

Application Areas

The primary applications of this compound as a reference standard include:

  • Impurity Profiling: Identification and quantification of this compound as an impurity in Loratadine active pharmaceutical ingredient (API) and finished drug products.[2]

  • Method Validation: As a component in method validation studies to demonstrate the specificity, linearity, accuracy, and precision of analytical methods developed for Loratadine.

  • Stability Studies: To monitor the formation of this compound as a degradation product in Loratadine samples under various stress conditions (e.g., heat, light, humidity, acid/base hydrolysis).

  • Pharmacokinetic Studies: As a reference standard for the quantification of the this compound metabolite in biological matrices.[1][3]

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of Loratadine and its related impurities by High-Performance Liquid Chromatography (HPLC). While specific data for this compound is not extensively published, the provided data for other Loratadine impurities can serve as a guideline for method development and validation.

ParameterLoratadineImpurity BImpurity CImpurity DImpurity E
Linearity Range (µg/mL) 5.0 - 100.0[10]LOQ - 1.2LOQ - 1.2LOQ - 1.2LOQ - 1.2
Correlation Coefficient (r²) 0.9998[10]>0.99>0.99>0.99>0.99
LOD (µg/mL) 0.16[10]0.0160.0280.0240.020
LOQ (µg/mL) 0.47[10]0.0440.0880.0840.072
Recovery (%) 99.33 - 100.4[11]85 - 11585 - 11585 - 11585 - 115
Precision (%RSD) < 0.93[10]< 2.0< 2.0< 2.0< 2.0

LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation. Data for impurities B, C, D, and E are adapted from a study on Loratadine impurity determination.[7]

Experimental Protocols

Preparation of Stock and Standard Solutions

A critical step in utilizing this compound as a reference standard is the accurate preparation of stock and working standard solutions.

Materials:

  • This compound reference standard

  • HPLC-grade methanol or acetonitrile

  • Volumetric flasks (Class A)

  • Analytical balance

  • Ultrasonic bath

Protocol for Stock Solution (e.g., 100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of HPLC-grade methanol or acetonitrile.

  • Sonicate for 10-15 minutes or until the reference standard is completely dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the same solvent.

  • Mix thoroughly by inverting the flask multiple times.

Protocol for Working Standard Solutions (for Calibration Curve):

  • From the stock solution, prepare a series of working standard solutions by serial dilution.

  • For example, to prepare a 10 µg/mL working standard, transfer 10 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase.

  • Prepare at least five different concentrations to construct a calibration curve.

G cluster_prep Solution Preparation weigh 1. Weigh Loratadine N-oxide Reference Standard dissolve 2. Dissolve in Volumetric Flask weigh->dissolve sonicate 3. Sonicate to Ensure Dissolution dissolve->sonicate dilute_stock 4. Dilute to Final Volume for Stock Solution sonicate->dilute_stock stock Stock Solution (e.g., 100 µg/mL) dilute_stock->stock serial_dilute 5. Perform Serial Dilutions stock->serial_dilute working_standards Working Standard Solutions (for Calibration Curve) serial_dilute->working_standards

Preparation of this compound standard solutions.
HPLC Method for Impurity Profiling

This protocol provides a general reversed-phase HPLC method for the separation and quantification of this compound in a Loratadine sample. Method optimization and validation are required for specific applications.

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 or C8, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and Phosphate Buffer (pH adjusted) in a gradient or isocratic elution. A typical starting point is a mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M monobasic potassium phosphate) with a pH of around 3.5.[7]
Flow Rate 1.0 - 1.5 mL/min[7]
Detection Wavelength 220 nm or 247 nm[1][7]
Injection Volume 10 - 20 µL
Column Temperature 25 - 35 °C

System Suitability:

Before sample analysis, the chromatographic system must meet predefined suitability parameters. This is typically assessed by injecting a standard solution multiple times.

  • Tailing Factor: Should be ≤ 2.0 for the this compound peak.

  • Theoretical Plates: Should be ≥ 2000 for the this compound peak.

  • Relative Standard Deviation (RSD) of Peak Areas: Should be ≤ 2.0% for replicate injections.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Perform replicate injections of a working standard solution to verify system suitability.

  • Inject the series of working standard solutions to generate a calibration curve.

  • Inject the sample solutions (prepared by dissolving the Loratadine drug substance or product in a suitable solvent).

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

G cluster_workflow HPLC Analysis Workflow start Start equilibration 1. System Equilibration start->equilibration system_suitability 2. System Suitability Test (Replicate Injections of Standard) equilibration->system_suitability calibration 3. Calibration Curve Generation (Injection of Standard Series) system_suitability->calibration sample_analysis 4. Sample Analysis (Injection of Test Samples) calibration->sample_analysis data_processing 5. Data Processing and Quantification sample_analysis->data_processing results Results (Impurity Level) data_processing->results

General workflow for HPLC analysis using a reference standard.

Relationship between Loratadine and this compound

This compound is formed through the oxidation of the pyridine nitrogen atom in the Loratadine molecule. This conversion can occur metabolically in the body or as a degradation pathway during the manufacturing or storage of the drug product.

G loratadine Loratadine (Parent Drug) n_oxide This compound (Metabolite/Impurity) loratadine->n_oxide Metabolism / Degradation (Oxidation)

Relationship between Loratadine and this compound.

Storage and Handling

To maintain the integrity of the this compound reference standard, it should be stored under the conditions specified by the supplier, which are typically:

  • Storage Temperature: -20°C for long-term storage.

  • Shipping: May be shipped at room temperature.

  • Handling: Handle with appropriate personal protective equipment (PPE). Avoid repeated freeze-thaw cycles. Allow the container to reach room temperature before opening to prevent moisture condensation.

For further information, always refer to the Certificate of Analysis and Safety Data Sheet (SDS) provided by the manufacturer of the reference standard.

References

Application Notes and Protocols for the Study of Loratadine N-oxide in Drug Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loratadine, a widely used second-generation antihistamine, undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 (CYP) enzymes. While the major metabolic pathway involves the formation of its active metabolite, desloratadine (DCL), another biotransformation of interest is the formation of Loratadine N-oxide.[1][2] This N-oxide metabolite has been identified in preclinical studies and exhibits antihistamine activity.[3] Understanding the formation and fate of this compound is crucial for a comprehensive metabolic profile of loratadine and for assessing its potential contribution to the overall pharmacological effect and potential drug-drug interactions.

These application notes provide an overview of the metabolic pathways of loratadine with a focus on N-oxidation, along with detailed protocols for in vitro studies to investigate the formation of this compound.

Metabolic Pathways of Loratadine

Loratadine is subject to several metabolic transformations, including decarboethoxylation, hydroxylation, and N-oxidation.[1] The primary and most well-studied pathway is the conversion to desloratadine, which is principally catalyzed by CYP3A4 and CYP2D6.[4][5][6][7][8] However, other CYP isoforms, including CYP1A1, CYP2C19, CYP1A2, CYP2B6, CYP2C8, CYP2C9, and CYP3A5, also contribute to a lesser extent to the overall metabolism of loratadine.[5][6][7]

The formation of this compound represents an alternative metabolic route. While the specific human enzymes responsible for this N-oxidation have not been definitively identified in the available literature, both CYP and Flavin-containing monooxygenase (FMO) enzymes are known to catalyze N-oxidation reactions of xenobiotics.[9] A derivative, pyridine-N-oxide of desloratadine, has been identified as a major circulating metabolite in male rats, indicating the relevance of this pathway in preclinical species.[1]

Data Presentation

Table 1: Key Cytochrome P450 Enzymes in Loratadine Metabolism

Enzyme FamilySpecific Isoform(s)Primary Metabolic Reaction(s)Reference(s)
CYP1A CYP1A1, CYP1A2Desloratadine formation, Hydroxylation[5],[6],[7]
CYP2B CYP2B6Minor contribution to overall metabolism[5],[6],[7]
CYP2C CYP2C8, CYP2C9, CYP2C19Desloratadine formation, Hydroxylation[5],[6],[7]
CYP2D CYP2D6Major role in Desloratadine formation[4],[5],[6],[7],[8]
CYP3A CYP3A4, CYP3A5Major role in Desloratadine formation[4],[5],[6],[7],[8]

Note: The specific enzymes responsible for Loratadine N-oxidation in humans are yet to be fully elucidated.

Experimental Protocols

Protocol 1: In Vitro Metabolism of Loratadine using Human Liver Microsomes (HLM)

This protocol describes a general procedure for incubating loratadine with HLM to identify and characterize its metabolites, including this compound.

Materials:

  • Loratadine

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • Internal standard (IS) for LC-MS/MS analysis

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker (37°C)

  • Centrifuge

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of loratadine in a suitable solvent (e.g., DMSO, methanol).

    • In a 96-well plate or microcentrifuge tubes, add phosphate buffer, HLM (final protein concentration typically 0.5-1 mg/mL), and the loratadine stock solution (final substrate concentration to be tested, e.g., 1-10 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

    • The final incubation volume is typically 200 µL.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes) with gentle shaking.

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile (or other organic solvent) containing an appropriate internal standard.

  • Sample Processing:

    • Vortex the samples to precipitate proteins.

    • Centrifuge the samples at a high speed (e.g., >3000 x g) for 10-15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

Controls:

  • No NADPH: To assess non-enzymatic degradation.

  • No HLM: To check for substrate stability in the incubation buffer.

  • Time-zero: To determine the background level of the analyte.

Protocol 2: Enzyme Phenotyping using Recombinant Human Cytochrome P450 Enzymes

This protocol is designed to identify the specific CYP isoforms responsible for the formation of this compound.

Materials:

  • Loratadine

  • Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4, etc., expressed in a suitable system like baculovirus-infected insect cells)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Control microsomes (from the same expression system, without the CYP enzyme)

  • Acetonitrile (ACN)

  • Internal standard (IS)

Procedure:

  • Incubation Setup:

    • Similar to the HLM protocol, set up incubations containing buffer, the specific recombinant CYP enzyme (e.g., at a concentration of 10-50 pmol/mL), and loratadine.

    • Include a control incubation with control microsomes for each CYP isoform.

  • Reaction Initiation and Termination:

    • Initiate the reaction with the NADPH regenerating system.

    • Incubate at 37°C for a fixed time point (e.g., 60 minutes).

    • Terminate the reaction with ice-cold ACN containing IS.

  • Sample Processing and Analysis:

    • Process the samples as described in Protocol 1.

    • Analyze the formation of this compound by LC-MS/MS.

  • Data Analysis:

    • Compare the amount of this compound formed by each recombinant CYP enzyme to that in the control incubations. Significant formation of the metabolite in the presence of a specific CYP isoform indicates its involvement in the N-oxidation of loratadine.

Protocol 3: Analytical Method for Loratadine and this compound using LC-MS/MS

This protocol provides a general framework for the quantitative analysis of loratadine and its N-oxide metabolite. Method optimization and validation are essential.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source

Chromatographic Conditions (Example):

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

  • Gradient: A suitable gradient to separate loratadine and its metabolites.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2-10 µL

  • Column Temperature: 40°C

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive ESI or APCI. APCI can be particularly useful for distinguishing N-oxides from hydroxylated metabolites, as N-oxides can produce a characteristic neutral loss of oxygen ([M+H-O]+).[10]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (to be optimized):

    • Loratadine: Precursor ion (e.g., m/z 383.2) to a specific product ion.

    • This compound: Precursor ion (e.g., m/z 399.2) to a specific product ion.

    • Internal Standard: Appropriate precursor to product ion transition.

Sample Analysis:

  • Inject the processed samples from the in vitro incubations.

  • Acquire data using the optimized LC-MS/MS method.

  • Quantify the peak areas of loratadine and this compound relative to the internal standard.

Visualizations

Loratadine_Metabolism_Pathway Loratadine Loratadine Desloratadine Desloratadine (DCL) (Active Metabolite) Loratadine->Desloratadine Decarboethoxylation Loratadine_N_Oxide This compound Loratadine->Loratadine_N_Oxide N-oxidation Hydroxylated_Metabolites Hydroxylated Metabolites Loratadine->Hydroxylated_Metabolites Hydroxylation Desloratadine->Hydroxylated_Metabolites Hydroxylation Glucuronide_Conjugates Glucuronide Conjugates Hydroxylated_Metabolites->Glucuronide_Conjugates Glucuronidation CYP3A4_2D6 CYP3A4, CYP2D6 (Major) Other_CYPs CYP1A1, CYP1A2, CYP2C family, etc. (Minor)

Caption: Metabolic pathways of Loratadine.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Start Start: Prepare Reagents (Loratadine, HLM/CYPs, Buffer) Pre_incubation Pre-incubate at 37°C Start->Pre_incubation Initiate Initiate with NADPH Pre_incubation->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate with ACN + IS Incubate->Terminate Process Centrifuge & Collect Supernatant Terminate->Process Analyze LC-MS/MS Analysis Process->Analyze Data Data Interpretation Analyze->Data

Caption: In vitro metabolism experimental workflow.

References

Application Notes and Protocols: Loratadine N-oxide in Antihistamine Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Loratadine N-oxide, a key metabolite of the second-generation antihistamine Loratadine, in antihistamine research. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to support researchers in this field.

Introduction

This compound is an active metabolite of Loratadine, a widely used non-sedating H1 antihistamine.[1] Recent research has focused on the synthesis and evaluation of this compound and its analogs, revealing that N-oxidation can lead to stable, helically chiral molecules with enantiomer-dependent antihistamine activity.[2][3] This highlights the potential for developing novel antihistamines with improved therapeutic profiles. These notes will detail the application of this compound as a tool compound and a lead for further drug discovery in the field of allergy and inflammation.

Data Presentation

The following tables summarize key quantitative data from studies on this compound and its analogs.

Table 1: Enantioselective N-oxidation of Loratadine Analogs

CompoundCatalystConversion (%)Enantiomeric Ratio (er)
6a P57464:35
6h Peptide Catalyst>95>99:1
6i Peptide Catalyst>9596:4

Data adapted from Stone EA, et al. J Am Chem Soc. 2020.[2] This table illustrates the high degree of enantioselectivity achievable in the synthesis of this compound analogs using peptide catalysts.

Table 2: Pharmacokinetic Parameters of Loratadine and its Active Metabolite in Rats

CompoundCmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Loratadine 44.971.5106.20
Desloratadine 101.022.0-

Note: Data for this compound was not explicitly found in the provided search results. The table shows data for Loratadine and its major active metabolite, Desloratadine, for comparative purposes. Further studies are needed to fully characterize the pharmacokinetics of this compound.[4]

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of antihistamine compounds like this compound are provided below.

In Vitro Histamine H1 Receptor Binding Assay

This protocol is designed to determine the binding affinity of this compound and its analogs to the histamine H1 receptor.

Materials:

  • HEK293 cells stably expressing the human histamine H1 receptor

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)

  • Assay buffer (50 mM Tris-HCl, 0.5% BSA, pH 7.4)

  • Radioligand: [³H]-Pyrilamine

  • This compound and its analogs

  • Non-specific binding control: Mepyramine (10 µM)

  • Scintillation cocktail

  • Glass fiber filters

  • Multi-well plates

Protocol:

  • Membrane Preparation: Culture HEK293-H1R cells to confluency. Harvest cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 4°C, and resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Binding Reaction: In a multi-well plate, add the cell membrane preparation, [³H]-Pyrilamine (at a concentration near its Kd), and varying concentrations of this compound or its analogs. For non-specific binding, add Mepyramine.

  • Incubation: Incubate the plates at 25°C for 60 minutes.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound and subsequently the Ki value using the Cheng-Prusoff equation.

In Vitro Histamine Release Assay using RBL-2H3 Cells

This assay measures the ability of this compound to inhibit the release of histamine from mast cells.[5][6]

Materials:

  • Rat Basophilic Leukemia (RBL-2H3) cells

  • DMEM supplemented with 10% FBS, penicillin, and streptomycin

  • Anti-DNP IgE antibody

  • DNP-HSA (antigen)

  • Tyrode's buffer (containing Ca²⁺)

  • This compound and its analogs

  • Lysis buffer (e.g., Triton X-100)

  • Histamine ELISA kit or fluorometric assay components

Protocol:

  • Cell Culture and Sensitization: Culture RBL-2H3 cells in 24-well plates until confluent. Sensitize the cells by incubating them with anti-DNP IgE overnight.

  • Pre-incubation with Test Compound: Wash the sensitized cells with Tyrode's buffer. Pre-incubate the cells with varying concentrations of this compound or its analogs for 30 minutes at 37°C.

  • Antigen Challenge: Induce histamine release by adding DNP-HSA to the wells. For the negative control, add buffer only. For the positive control, add buffer with antigen but no test compound.

  • Incubation: Incubate the plates at 37°C for 1 hour.

  • Sample Collection: Centrifuge the plates and collect the supernatant, which contains the released histamine. Lyse the remaining cells with lysis buffer to determine the total histamine content.

  • Histamine Quantification: Measure the histamine concentration in the supernatants and cell lysates using a histamine ELISA kit or a fluorometric assay.

  • Data Analysis: Calculate the percentage of histamine release for each condition. Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

Ex Vivo Guinea Pig Ileum Contraction Assay

This classic pharmacological preparation is used to assess the H1-antagonist activity of compounds in a functional assay.[7][8][9][10]

Materials:

  • Male guinea pigs (e.g., Dunkin-Hartley strain)

  • Krebs-Henseleit solution (oxygenated with 95% O₂ / 5% CO₂)

  • Histamine dihydrochloride

  • This compound and its analogs

  • Organ bath system with isometric force transducers

  • Data acquisition system

Protocol:

  • Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum. Clean the ileum segment and cut it into smaller pieces (e.g., 2-3 cm).

  • Mounting: Mount the ileum segments in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C under a resting tension (e.g., 1 g).

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with frequent washing.

  • Histamine Dose-Response Curve: Generate a cumulative dose-response curve for histamine to establish a baseline contractile response.

  • Antagonist Incubation: Wash the tissue and incubate it with a specific concentration of this compound or its analog for a defined period (e.g., 30 minutes).

  • Second Histamine Dose-Response Curve: In the presence of the antagonist, generate a second cumulative dose-response curve for histamine.

  • Data Analysis: Compare the histamine dose-response curves in the absence and presence of the antagonist. Calculate the dose ratio and construct a Schild plot to determine the pA2 value, which represents the affinity of the antagonist for the H1 receptor.

Visualizations

The following diagrams illustrate key concepts and workflows in antihistamine research.

Histamine_H1_Receptor_Signaling_Pathway cluster_cell Cell Membrane Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq_protein Gq Protein H1R->Gq_protein Activates Loratadine_N_oxide This compound Loratadine_N_oxide->H1R Blocks PLC PLC Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC_activation PKC Activation DAG->PKC_activation Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) Ca2_release->Cellular_Response PKC_activation->Cellular_Response Antihistamine_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_ex_vivo Ex Vivo / In Vivo Testing Compound_Library Compound Library (e.g., this compound analogs) H1R_Binding_Assay H1 Receptor Binding Assay (Primary Screen) Compound_Library->H1R_Binding_Assay Hit_Compounds Hit Compounds (High Affinity) H1R_Binding_Assay->Hit_Compounds Functional_Assay Functional Assays (e.g., Histamine Release, Calcium Flux) Hit_Compounds->Functional_Assay Lead_Compounds Lead Compounds (Potent & Efficacious) Functional_Assay->Lead_Compounds Ex_Vivo_Assay Ex Vivo Assays (e.g., Guinea Pig Ileum) Lead_Compounds->Ex_Vivo_Assay In_Vivo_Model In Vivo Animal Models (e.g., Allergic Rhinitis Model) Ex_Vivo_Assay->In_Vivo_Model PK_PD_Studies Pharmacokinetics & Pharmacodynamics In_Vivo_Model->PK_PD_Studies Candidate_Drug Candidate for Clinical Development PK_PD_Studies->Candidate_Drug Computational_Docking_Workflow cluster_preparation Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Structure H1 Receptor Structure (Homology Model or Crystal Structure) Docking_Software Molecular Docking Software Protein_Structure->Docking_Software Ligand_Structure This compound Structure (3D Conformation) Ligand_Structure->Docking_Software Binding_Pose_Prediction Prediction of Binding Poses and Scoring Docking_Software->Binding_Pose_Prediction Pose_Analysis Analysis of Binding Interactions (e.g., H-bonds, hydrophobic interactions) Binding_Pose_Prediction->Pose_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Pose_Analysis->SAR_Analysis

References

Application Notes and Protocols for the Quantification of Loratadine N-oxide in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loratadine, a widely used second-generation antihistamine, undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these is Loratadine N-oxide, a molecule of interest in pharmacokinetic and drug metabolism studies. Accurate quantification of this compound in biological matrices such as plasma and urine is crucial for a comprehensive understanding of loratadine's disposition and metabolic profile.

This document provides detailed application notes and protocols for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. While validated methods for loratadine and its primary active metabolite, desloratadine, are well-established, this guide adapts those principles to propose a robust method for this compound.

Metabolic Pathway of Loratadine

Loratadine is metabolized in the liver primarily by the cytochrome P450 (CYP) enzyme system. The biotransformation involves multiple pathways, including oxidation and hydroxylation. The formation of this compound is a result of N-oxidation, a common metabolic reaction for compounds containing nitrogen atoms. While the specific CYP isozymes responsible for N-oxidation of loratadine are not definitively established, CYP3A4 and CYP2D6 are known to be heavily involved in the overall metabolism of the parent drug.[1][2][3]

Loratadine_Metabolism Loratadine Loratadine N_Oxidation N-Oxidation (CYP Enzymes) Loratadine->N_Oxidation Other_Metabolism Other Metabolic Pathways (e.g., Desloratadine formation) Loratadine->Other_Metabolism Loratadine_N_oxide This compound N_Oxidation->Loratadine_N_oxide Other_Metabolites Other Metabolites Other_Metabolism->Other_Metabolites

Caption: Metabolic pathway of Loratadine to this compound.

Proposed Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following protocol outlines a proposed LC-MS/MS method for the quantification of this compound in human plasma. This method is based on established bioanalytical techniques for loratadine and its other metabolites and would require validation according to regulatory guidelines.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from validated methods for loratadine and desloratadine in plasma.

Objective: To extract this compound from the plasma matrix and remove interfering substances.

Materials:

  • Human plasma samples

  • This compound analytical standard

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample, such as a stable isotope-labeled this compound)

  • Methyl tert-butyl ether (MTBE)

  • Reconstitution solution (e.g., 50:50 acetonitrile:water)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

  • Spike with 20 µL of the internal standard working solution.

  • Add 1 mL of MTBE.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 100 µL of the reconstitution solution.

  • Vortex for 1 minute.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

Objective: To chromatographically separate this compound from other components in the sample extract.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 3 minutes, hold for 1 minute, return to initial conditions
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Run Time Approximately 5 minutes
Mass Spectrometry Conditions

Objective: To detect and quantify this compound using tandem mass spectrometry.

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 399.1 (for [M+H]⁺ of this compound)
Product Ions (m/z) To be determined by direct infusion of a standard solution. A characteristic neutral loss of 16 Da ([M+H-O]⁺) is expected for N-oxides under certain conditions.
Collision Energy To be optimized for the specific instrument and transitions.
Internal Standard MRM transition to be determined based on the selected internal standard.

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound.

Data Presentation

The following tables present hypothetical validation data for the proposed method, based on typical acceptance criteria for bioanalytical method validation.

Table 1: Calibration Curve Parameters
AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)Weighting
This compound0.1 - 100> 0.991/x²
Table 2: Precision and Accuracy
AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
This compoundLLOQ0.1< 2080 - 120< 2080 - 120
Low0.3< 1585 - 115< 1585 - 115
Medium10< 1585 - 115< 1585 - 115
High80< 1585 - 115< 1585 - 115

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation

Table 3: Recovery and Matrix Effect
AnalyteQC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
This compoundLow0.3Consistent< 15
High80Consistent< 15

Conclusion

The proposed LC-MS/MS method provides a framework for the sensitive and specific quantification of this compound in biological matrices. While this protocol is based on well-established analytical principles for related compounds, it is imperative that a full method validation be performed in accordance with regulatory guidelines before its application in regulated bioanalysis. This will ensure the reliability and accuracy of the data generated for pharmacokinetic and drug metabolism studies.

References

Application Notes and Protocols for Loratadine N-oxide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loratadine N-oxide, a primary metabolite of the second-generation antihistamine Loratadine, is a key compound for in vitro research in allergy, inflammation, and pharmacology.[1][2] Like its parent compound, this compound functions as an antagonist of the Histamine H1 receptor (H1R), a G-protein-coupled receptor (GPCR) integral to allergic responses.[3][4] Understanding the cellular effects of this compound is crucial for elucidating the mechanisms of antihistamine activity and exploring potential anti-inflammatory applications. These application notes provide detailed protocols for utilizing this compound in common cell-based assays to investigate its biological activity.

Mechanism of Action

This compound exerts its primary effect through the competitive antagonism of the Histamine H1 receptor. The H1 receptor, upon binding with histamine, activates a Gq protein signaling cascade, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event in the allergic response.[5][6][7] By blocking the H1 receptor, this compound inhibits this signaling pathway, thereby preventing the downstream effects of histamine, such as the increase in intracellular calcium.[4]

Furthermore, the parent compound, Loratadine, has demonstrated anti-inflammatory properties by suppressing the NF-κB and AP-1 signaling pathways.[8][9][10][11] While direct evidence for this compound is emerging, it is hypothesized to share similar anti-inflammatory potential.

Data Presentation

CompoundParameterValueCell LineReference
LoratadinepKi7.43CHO[12]
Ki37 nMCHO[12]

Mandatory Visualizations

H1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_antagonist H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER triggers release PKC PKC DAG->PKC activates Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Ca_cyto->PKC activates Cellular_Response Cellular Response (e.g., Inflammation) PKC->Cellular_Response Loratadine_N_oxide This compound Loratadine_N_oxide->H1R blocks Histamine Histamine Histamine->H1R binds

Caption: Histamine H1 Receptor Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Calcium Flux Assay cluster_analysis Data Analysis cell_culture 1. Culture HeLa cells cell_seeding 2. Seed cells in a 96-well plate cell_culture->cell_seeding dye_loading 3. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) cell_seeding->dye_loading compound_addition 4. Add this compound (or control) dye_loading->compound_addition histamine_stimulation 5. Stimulate with histamine compound_addition->histamine_stimulation measurement 6. Measure fluorescence intensity (kinetic read) histamine_stimulation->measurement data_processing 7. Plot fluorescence vs. time measurement->data_processing ic50_calculation 8. Calculate IC50 values data_processing->ic50_calculation

Caption: Experimental Workflow for Intracellular Calcium Flux Assay.

Experimental Protocols

Intracellular Calcium Flux Assay

This assay measures the ability of this compound to inhibit histamine-induced intracellular calcium mobilization. HeLa cells are a suitable model as they endogenously express the Histamine H1 receptor.[1][13][14][15]

Materials:

  • HeLa cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well black, clear-bottom microplates

  • This compound

  • Histamine

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Cell Culture and Seeding:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Seed HeLa cells into a 96-well black, clear-bottom microplate at a density of 50,000 cells/well and incubate for 24 hours.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution by diluting Fluo-4 AM and Pluronic F-127 in HBSS to final concentrations of 4 µM and 0.02% respectively.

    • Remove the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well and incubate for 1 hour at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in HBSS.

    • After incubation, remove the dye loading solution and wash the cells twice with HBSS.

    • Add 100 µL of the this compound dilutions (or vehicle control) to the respective wells and incubate for 30 minutes at 37°C.

  • Histamine Stimulation and Measurement:

    • Prepare a histamine solution in HBSS at a concentration that elicits a submaximal response (e.g., EC80, to be determined empirically).

    • Place the plate in a fluorescence plate reader set to record kinetic fluorescence (e.g., excitation at 485 nm, emission at 525 nm).

    • Establish a baseline fluorescence reading for approximately 1-2 minutes.

    • Add 25 µL of the histamine solution to each well and continue to record the fluorescence for at least 5 minutes.

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

    • Calculate the peak fluorescence response for each concentration of this compound.

    • Plot the peak response against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.

NF-κB Reporter Assay

This assay can be used to investigate the potential anti-inflammatory effects of this compound by measuring its ability to inhibit the activation of the NF-κB signaling pathway.

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Transfection reagent

  • This compound

  • TNF-α (or other NF-κB activator)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Transfection:

    • Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Seed the transfected cells into a 96-well white, clear-bottom microplate.

  • Compound Treatment:

    • After 24 hours, treat the cells with serial dilutions of this compound for 1 hour.

  • Stimulation:

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

  • Luciferase Measurement:

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

    • Calculate the percentage inhibition of NF-κB activity for each concentration of this compound relative to the TNF-α stimulated control.

    • Plot the percentage inhibition against the log concentration of this compound to determine the IC50 value.

Conclusion

This compound is a valuable tool for studying H1 receptor antagonism and its downstream cellular consequences. The provided protocols for intracellular calcium flux and NF-κB reporter assays offer robust methods to characterize its bioactivity. While the primary mechanism of this compound is H1 receptor blockade, further investigation into its potential anti-inflammatory effects is warranted and can provide deeper insights into the therapeutic actions of this class of compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Loratadine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Loratadine N-oxide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for the N-oxidation of Loratadine are:

  • Using meta-chloroperoxybenzoic acid (m-CPBA): This is a widely used method for the N-oxidation of pyridines. It is known for its relatively high reactivity.

  • Using hydrogen peroxide in acetic acid: This method provides an alternative to peroxybenzoic acids and is often considered a "greener" option.

Q2: What is the primary challenge in the synthesis of this compound?

A2: The main challenge is the presence of a competing side reaction: the epoxidation of the exocyclic double bond in the Loratadine molecule. This leads to the formation of an epoxide impurity, which can be difficult to separate from the desired N-oxide product, thus reducing the overall yield and purity.[1]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase for TLC analysis would be a mixture of hexane and ethyl acetate. The starting material (Loratadine), the desired product (this compound), and the main byproduct (epoxide impurity) should have different Rf values, allowing for clear visualization of the reaction's progression.

Q4: What are the expected spectroscopic data for this compound?

A4: While detailed spectroscopic analysis should be performed for full characterization, you can expect to see characteristic changes in NMR and Mass Spectrometry data upon successful N-oxidation. In the 1H NMR spectrum, the protons on the pyridine ring will experience a downfield shift due to the deshielding effect of the N-oxide group. Mass spectrometry should show a molecular ion peak corresponding to the addition of one oxygen atom to the molecular weight of Loratadine (C22H23ClN2O3, MW: 398.88 g/mol ).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Reagent Stoichiometry: Incorrect molar ratio of oxidant to Loratadine. 3. Poor Selectivity: Significant formation of the epoxide byproduct.[1] 4. Degradation of Product: Harsh reaction or work-up conditions.1. Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, consider a slight increase in temperature or extending the reaction time. 2. Start with a 1.1 to 1.5 molar equivalent of the oxidant. A large excess may lead to over-oxidation. 3. If using m-CPBA, consider lowering the reaction temperature to favor N-oxidation over epoxidation. For the hydrogen peroxide method, ensure the acetic acid concentration is appropriate. 4. Avoid excessively high temperatures and prolonged exposure to acidic or basic conditions during work-up.
Presence of Epoxide Impurity The olefinic double bond in Loratadine is also susceptible to oxidation by peroxy acids.[1]1. Optimize Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity for N-oxidation over epoxidation. 2. Choice of Oxidant: While m-CPBA is effective, it is known to produce the epoxide. The hydrogen peroxide/acetic acid system might offer different selectivity. 3. Purification: Careful column chromatography is essential for separating the N-oxide from the epoxide impurity.
Presence of Unreacted Loratadine 1. Insufficient Oxidant: Not enough oxidizing agent was used to convert all the starting material. 2. Low Reaction Temperature: The reaction may be too slow at the chosen temperature. 3. Short Reaction Time: The reaction was stopped prematurely.1. Add a small additional portion of the oxidant and continue to monitor by TLC. 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Allow the reaction to stir for a longer period, checking for completion every few hours by TLC.
Difficult Purification 1. Similar Polarity of Products: The this compound and the epoxide byproduct can have very similar polarities, making separation by column chromatography challenging. 2. Presence of m-chlorobenzoic acid: If using m-CPBA, the acidic byproduct can interfere with chromatography.[2][3][4]1. Use a long chromatography column and a shallow solvent gradient (e.g., gradually increasing the percentage of ethyl acetate in hexane) to improve separation. 2. Before chromatographic purification, perform an aqueous work-up with a mild base like sodium bicarbonate solution to wash away the acidic m-chlorobenzoic acid byproduct.[2][3]
Formation of Bis-oxidized Byproduct Use of a large excess of the oxidizing agent.[1]Carefully control the stoichiometry of the oxidant. Use no more than 1.5 equivalents. If bis-oxidation is still observed, try using closer to 1.1 equivalents.

Experimental Protocols

Method 1: N-oxidation using meta-chloroperoxybenzoic acid (m-CPBA)

This protocol is a general guideline and may require optimization.

Materials:

  • Loratadine

  • meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: Dissolve Loratadine (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Addition of m-CPBA: In a separate container, dissolve m-CPBA (1.1-1.2 equivalents) in a minimal amount of DCM. Add the m-CPBA solution dropwise to the cooled Loratadine solution over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane:ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, quench any excess peroxide by adding a saturated aqueous solution of sodium thiosulfate and stirring for 10-15 minutes.

    • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL for a 1g scale reaction) to remove the m-chlorobenzoic acid byproduct.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50-60%). Collect the fractions containing the desired this compound and concentrate under reduced pressure to yield the purified product.

Method 2: N-oxidation using Hydrogen Peroxide and Acetic Acid

This method is an alternative to using m-CPBA.

Materials:

  • Loratadine

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30% aqueous solution)

  • Dichloromethane (DCM) or another suitable solvent

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: Dissolve Loratadine (1 equivalent) in glacial acetic acid in a round-bottom flask with a magnetic stirrer.

  • Addition of Hydrogen Peroxide: Slowly add hydrogen peroxide (30% aqueous solution, 1.5-2.0 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for several hours. Monitor the reaction progress by TLC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and carefully neutralize the acetic acid by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL for a 1g scale reaction).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient as described in Method 1.

Data Presentation

Table 1: Comparison of Oxidizing Agents for this compound Synthesis

Oxidant Typical Reaction Conditions Reported Selectivity (N-oxide:Epoxide) Key Considerations
m-CPBA DCM, 0 °C to room temperature3.9:1[3]Good reactivity, but byproduct formation is a key issue. The acidic byproduct needs to be removed during work-up.
Hydrogen Peroxide / Acetic Acid Acetic acid, 50-60 °CData not specified in the reviewed literature for Loratadine.A potentially "greener" alternative. Reaction conditions may require more optimization to achieve high yields and selectivity.

Visualizations

Synthesis_Pathway Loratadine Loratadine Oxidant Oxidizing Agent (m-CPBA or H2O2/AcOH) Loratadine->Oxidant Loratadine_N_Oxide This compound (Desired Product) Oxidant->Loratadine_N_Oxide N-oxidation Epoxide_Impurity Epoxide Impurity (Byproduct) Oxidant->Epoxide_Impurity Epoxidation

Caption: Synthetic pathway for this compound, highlighting the desired reaction and the competing epoxidation side reaction.

Troubleshooting_Workflow Start Start Synthesis Monitor Monitor Reaction by TLC Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Aqueous Work-up Complete->Workup Yes Troubleshoot Troubleshoot Issue Complete->Troubleshoot No Purify Column Chromatography Workup->Purify Analyze Analyze Product (Yield & Purity) Purify->Analyze End Pure this compound Analyze->End Troubleshoot->Monitor

Caption: A general experimental workflow for the synthesis and purification of this compound, including a troubleshooting loop.

References

Technical Support Center: Loratadine N-oxide HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the HPLC analysis of Loratadine N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is a primary metabolite of Loratadine, a widely used second-generation antihistamine. The analysis of this compound is crucial for pharmacokinetic studies, drug metabolism research, and impurity profiling in the manufacturing of Loratadine, as it can be a potential degradation product.

Q2: What are the typical chromatographic conditions for this compound analysis?

While specific methods can vary, a common approach involves reversed-phase HPLC. Typical columns are C18 or C8. Mobile phases often consist of a mixture of an aqueous buffer (such as phosphate or acetate) and an organic modifier like acetonitrile or methanol. The pH of the mobile phase is a critical parameter for achieving good peak shape and resolution.[1] Detection is usually performed using a UV detector at wavelengths in the range of 220-280 nm.

Q3: How does the N-oxide functional group affect the chromatography of the molecule compared to Loratadine?

The N-oxide group significantly increases the polarity of the molecule. This generally leads to earlier elution times in reversed-phase HPLC compared to the parent drug, Loratadine. The N-oxide group can also introduce unique interactions with the stationary phase, potentially affecting peak shape.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • The peak for this compound is asymmetrical, with a tail or front extending from the main peak.

  • Poor integration and inaccurate quantification.

Possible Causes and Solutions:

Cause Explanation Solution
Secondary Silanol Interactions The basic nitrogen of the pyridine N-oxide can interact with acidic silanol groups on the silica-based stationary phase, causing peak tailing.- Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 3-4) can protonate the silanol groups, reducing their interaction with the analyte. - Use an End-Capped Column: Employ a column with end-capping to minimize the number of accessible silanol groups. - Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to saturate the active sites on the stationary phase.
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.- Reduce Injection Volume: Decrease the volume of the sample injected onto the column. - Dilute the Sample: Lower the concentration of the analyte in the sample.
Inappropriate Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.- Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase. - Use a Weaker Solvent: If the mobile phase is not a suitable solvent, use a weaker solvent for sample preparation.
Column Contamination or Degradation Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shapes.- Wash the Column: Flush the column with a strong solvent to remove contaminants. - Replace the Column: If washing does not improve the peak shape, the column may need to be replaced.
Problem 2: Retention Time Shift

Symptoms:

  • The retention time of the this compound peak is inconsistent between injections or batches.

Possible Causes and Solutions:

Cause Explanation Solution
Mobile Phase Composition Fluctuation Small variations in the mobile phase composition, especially the organic-to-aqueous ratio and pH, can significantly impact retention time.- Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure accurate measurements of all components. - Degas Mobile Phase: Properly degas the mobile phase to prevent bubble formation in the pump. - Use a Buffered Mobile Phase: Employ a buffer to maintain a stable pH.
Column Temperature Variation Fluctuations in the column temperature can affect retention times.- Use a Column Oven: Maintain a constant and controlled column temperature using a column oven.
Column Equilibration Insufficient equilibration of the column with the mobile phase before analysis can lead to drifting retention times.- Ensure Adequate Equilibration: Equilibrate the column for a sufficient amount of time (e.g., 10-15 column volumes) before starting the analysis.
Column Aging Over time, the stationary phase of the column can degrade, leading to changes in retention characteristics.- Monitor Column Performance: Regularly check the column's performance using a standard. - Replace the Column: Replace the column when its performance deteriorates significantly.
Problem 3: Ghost Peaks or Carryover

Symptoms:

  • Unexpected peaks appear in the chromatogram, especially in blank injections after a sample injection.

Possible Causes and Solutions:

Cause Explanation Solution
Sample Carryover Residual sample from a previous injection is retained in the injector or column and elutes in subsequent runs.- Optimize Injector Wash: Use a strong solvent in the injector wash/rinse step to effectively clean the needle and sample loop. - Increase Run Time: Extend the chromatographic run time to ensure all components from the previous injection have eluted.
Contaminated Mobile Phase or System Impurities in the mobile phase or a contaminated HPLC system can lead to ghost peaks.- Use High-Purity Solvents: Prepare the mobile phase with HPLC-grade solvents and high-purity water. - Filter Mobile Phase: Filter the mobile phase through a 0.45 µm filter before use. - Clean the System: Flush the entire HPLC system with an appropriate cleaning solution.

Experimental Protocols

Example HPLC Method for this compound

This is a general starting point and may require optimization for specific applications.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Visualizations

Troubleshooting Workflow for Peak Tailing

G Troubleshooting Peak Tailing start Peak Tailing Observed check_overload Check for Column Overload (Reduce concentration/volume) start->check_overload check_solvent Check Sample Solvent (Match with mobile phase) check_overload->check_solvent Still Tailing resolved Problem Resolved check_overload->resolved Resolved adjust_ph Adjust Mobile Phase pH (Lower for silanol interaction) check_solvent->adjust_ph Still Tailing check_solvent->resolved Resolved use_endcapped Use End-Capped Column adjust_ph->use_endcapped Still Tailing adjust_ph->resolved Resolved add_tea Add Competing Base (e.g., TEA) use_endcapped->add_tea Still Tailing use_endcapped->resolved Resolved wash_column Wash Column add_tea->wash_column Still Tailing add_tea->resolved Resolved replace_column Replace Column wash_column->replace_column Still Tailing wash_column->resolved Resolved replace_column->resolved Resolved

Caption: A logical workflow for troubleshooting peak tailing issues in HPLC analysis.

Factors Influencing this compound Retention

G Factors Affecting Retention Time retention_time Retention Time of this compound mobile_phase Mobile Phase Composition retention_time->mobile_phase column Column retention_time->column temperature Column Temperature retention_time->temperature flow_rate Flow Rate retention_time->flow_rate organic_modifier Organic Modifier (% Acetonitrile/Methanol) mobile_phase->organic_modifier ph pH mobile_phase->ph buffer Buffer Concentration mobile_phase->buffer stationary_phase Stationary Phase (C18, C8, etc.) column->stationary_phase dimensions Dimensions (Length, Diameter) column->dimensions

Caption: Key parameters that influence the retention time of this compound in HPLC.

References

Technical Support Center: Loratadine N-oxide Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Loratadine N-oxide in solution. The information provided is designed to help anticipate and resolve common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: Both acidic and alkaline conditions can promote the hydrolysis of the ethyl ester group, a known degradation pathway for the parent drug, loratadine.[1][2] The N-oxide functional group itself can also exhibit pH-dependent stability.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions, including hydrolysis and potential thermal decomposition.

  • Light: Exposure to ultraviolet (UV) or even ambient light may lead to photodegradation. While specific data on this compound is limited, the parent compound, loratadine, is known to be susceptible to photolysis.[3]

  • Oxidizing and Reducing Agents: The N-oxide functional group is susceptible to reduction back to the parent pyridine. Conversely, the rest of the molecule could be susceptible to oxidation, although the N-oxide itself is an oxidation product.

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, and the polarity of the solvent can influence reaction rates.

Q2: I'm observing a new peak in my HPLC chromatogram after storing my this compound solution. What could it be?

A2: A new peak in your HPLC chromatogram likely represents a degradation product. Based on the structure of this compound and known degradation pathways of similar compounds, potential degradation products include:

  • Loratadine: Formed by the reduction of the N-oxide group. This can occur in the presence of reducing agents or potentially through certain degradation pathways.

  • Hydrolysis Product: The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[1][2]

  • Photodegradation Products: Exposure to light can lead to various degradation products. For loratadine, photolysis can result in multiple unidentified products.[3]

Q3: My this compound solution has turned slightly yellow. What does this indicate?

A3: A color change, such as the appearance of a yellow tint, often suggests the formation of degradation products. This can be a result of photodegradation or other chemical reactions that produce chromophoric impurities. It is recommended to re-analyze the solution by HPLC to identify and quantify any new peaks and to assess the remaining concentration of this compound.

Q4: What are the recommended storage conditions for this compound solutions?

A4: While specific stability data for this compound in various solutions is not extensively published, general recommendations based on its chemical structure would be:

  • Temperature: Store at refrigerated temperatures (2-8 °C) to minimize the rate of potential degradation reactions. For long-term storage, frozen conditions (-20 °C or lower) may be preferable.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • pH: If possible, maintain the pH of the solution close to neutral (pH 6-8), as both strongly acidic and alkaline conditions are likely to promote hydrolysis.

  • Inert Atmosphere: For sensitive applications or long-term storage, purging the solution with an inert gas like nitrogen or argon can help prevent oxidative degradation.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Rapid loss of this compound concentration 1. Inappropriate pH: The solution may be too acidic or alkaline, leading to rapid hydrolysis. 2. High Temperature: The storage or experimental temperature is too high. 3. Presence of Contaminants: The solvent or container may have catalytic impurities.1. Measure the pH of the solution and adjust to a neutral range if possible. 2. Store solutions at a lower temperature (e.g., 4 °C or -20 °C). 3. Use high-purity solvents and clean glassware. Consider using a different batch of solvent.
Inconsistent results between experiments 1. Variability in storage conditions: Inconsistent exposure to light or temperature fluctuations. 2. Inconsistent solution preparation: Variations in pH, solvent, or concentration. 3. Analytical method variability: Issues with the HPLC system, column, or mobile phase.1. Standardize storage conditions (e.g., always store in the dark at a specific temperature). 2. Prepare fresh solutions for each experiment using a standardized protocol. 3. Validate the analytical method for reproducibility. Run system suitability tests before each analysis.
Appearance of multiple unknown peaks in HPLC 1. Photodegradation: The solution has been exposed to light. 2. Forced degradation conditions are too harsh: The stress conditions (e.g., high concentration of acid/base, high temperature) are causing extensive degradation.1. Protect the solution from light at all stages of preparation and storage. 2. Reduce the severity of the stress conditions (e.g., lower the temperature, shorten the exposure time, use a lower concentration of the stressor).
Precipitation of the compound from solution 1. Poor solubility in the chosen solvent. 2. Change in pH: A shift in pH may have reduced the solubility. 3. Degradation to a less soluble product. 1. Verify the solubility of this compound in the chosen solvent. Consider using a co-solvent. 2. Check and buffer the pH of the solution. 3. Analyze the precipitate to determine if it is the parent compound or a degradation product.

Data Presentation: Predicted Stability of this compound in Solution

Disclaimer: The following table summarizes the predicted stability of this compound under various stress conditions based on the known behavior of loratadine and general chemical principles of N-oxides. Specific experimental data for this compound is limited in publicly available literature.

Condition Predicted Stability Likely Primary Degradation Pathway(s) Potential Degradation Product(s)
Acidic Hydrolysis (e.g., 0.1 M HCl) LabileHydrolysis of the ethyl esterThis compound carboxylic acid
Alkaline Hydrolysis (e.g., 0.1 M NaOH) Very LabileHydrolysis of the ethyl esterThis compound carboxylic acid
Oxidative (e.g., 3% H₂O₂) Potentially stable to further oxidation at the N-oxide, but other parts of the molecule could be susceptible.Oxidation of other functional groupsHydroxylated or other oxidized derivatives
Reductive (e.g., Na₂SO₃) LabileReduction of the N-oxideLoratadine
Photolytic (UV/Vis light exposure) LabilePhotochemical reactionsA complex mixture of photodegradants
Thermal (e.g., 60-80 °C) Moderately LabileAcceleration of hydrolysis and other thermal decompositionsHydrolysis product and other thermal degradants

Experimental Protocols

Protocol: Forced Degradation Study of this compound in Solution by HPLC-UV

1. Objective: To evaluate the stability of this compound in solution under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) to identify potential degradation products and degradation pathways.

2. Materials:

  • This compound reference standard

  • HPLC grade acetonitrile and methanol

  • HPLC grade water

  • Reagent grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Calibrated oven

  • Photostability chamber

3. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

4. Forced Degradation Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60 °C for 24 hours.

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a final concentration of approximately 50 µg/mL.

  • Alkaline Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at room temperature for 2 hours.

    • At appropriate time points (e.g., 0, 0.5, 1, 2 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase to a final concentration of approximately 50 µg/mL.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase to a final concentration of approximately 50 µg/mL.

  • Thermal Degradation:

    • Dilute the stock solution with a neutral solvent (e.g., 50:50 acetonitrile:water) to 100 µg/mL.

    • Incubate at 80 °C for 48 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase to a final concentration of approximately 50 µg/mL.

  • Photolytic Degradation:

    • Dilute the stock solution with a neutral solvent to 100 µg/mL.

    • Expose the solution to light in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample protected from light at the same temperature.

    • After the exposure period, dilute the samples with mobile phase to a final concentration of approximately 50 µg/mL.

5. HPLC Analysis:

  • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., 20 mM ammonium acetate, pH 5.0).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or a wavelength determined by UV scan of this compound)

  • Column Temperature: 30 °C

6. Data Analysis:

  • Analyze the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.

  • Calculate the percentage degradation.

  • Assess peak purity of the this compound peak to ensure no co-eluting peaks.

Visualizations

cluster_degradation Predicted Degradation Pathways of this compound LNO This compound LNO_acid This compound Carboxylic Acid LNO->LNO_acid  Hydrolysis  (Acid/Base) Loratadine Loratadine LNO->Loratadine  Reduction Photo_degradants Photodegradation Products LNO->Photo_degradants  Photolysis

Caption: Predicted degradation pathways of this compound in solution.

cluster_workflow Experimental Workflow for Stability Testing start Prepare this compound Stock Solution stress Expose to Stress Conditions (pH, Temp, Light, Oxidant) start->stress sample Sample at Time Points & Neutralize/Dilute stress->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze data Assess Degradation % & Identify Degradants analyze->data end Report Findings data->end

Caption: General experimental workflow for stability testing of this compound.

Caption: Troubleshooting decision tree for inconsistent stability results.

References

Technical Support Center: Loratadine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and answers to frequently asked questions regarding the stability and degradation of Loratadine N-oxide. As a known metabolite of Loratadine, understanding its stability profile is crucial for comprehensive drug development and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a metabolite of Loratadine, a widely used second-generation antihistamine.[1][2] The stability of a drug metabolite is a critical aspect of pharmaceutical research and development. Regulatory agencies often require the identification and characterization of metabolites and their potential degradation products to ensure the overall safety and efficacy of a drug product. Understanding the degradation pathways of this compound helps in developing stable formulations and establishing appropriate storage conditions.

Q2: What are the known degradation products of this compound?

A2: Currently, there is limited publicly available information detailing the specific degradation products of this compound. While extensive research has been conducted on the degradation of the parent drug, Loratadine, which is known to hydrolyze to its corresponding carboxylic acid derivative, the specific degradants of its N-oxide metabolite have not been extensively reported in scientific literature.[3][4] One study did note that some decomposition of a this compound analog was observed during prolonged heating.[4]

Q3: Under what conditions is this compound likely to degrade?

A3: Based on the general chemical properties of N-oxide compounds, this compound may be susceptible to degradation under certain stress conditions. Functional groups like N-oxides can introduce photosensitivity to a molecule.[5] Therefore, exposure to light (photolytic stress) and heat (thermal stress) are potential conditions that could lead to the degradation of this compound. Forced degradation studies on the parent drug, Loratadine, have explored acidic, alkaline, oxidative, thermal, and photolytic conditions.[6][7] Similar conditions would be a logical starting point for investigating the stability of this compound.

Q4: How can I analyze the stability of this compound and detect potential degradation products?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective analytical technique for stability-indicating assays of Loratadine and its related compounds.[3][4] A stability-indicating HPLC method should be able to separate the intact this compound from any potential degradation products. The development of such a method would typically involve exposing a solution of this compound to various stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally induce degradation. The resulting mixture can then be analyzed by HPLC, often with a photodiode array (PDA) detector to obtain UV spectra of the peaks, and ideally coupled with a mass spectrometer (MS) for the identification of the molecular weights of any new peaks that appear, which would be the potential degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks appearing in the chromatogram of a this compound sample. The sample may be degrading due to improper storage or handling.1. Review the storage conditions of your this compound standard and samples. It is recommended to store it protected from light and at controlled room temperature or as specified by the supplier. 2. Prepare fresh solutions for analysis. 3. If degradation is suspected, perform a preliminary forced degradation study (e.g., exposure to mild heat or UV light) to see if the unexpected peaks increase, which would support the hypothesis of degradation.
Difficulty in separating this compound from its parent drug, Loratadine, or other related substances. The chromatographic method may not be optimized for the specific separation of these compounds.1. Adjust the mobile phase composition, such as the organic solvent to aqueous buffer ratio, or the pH of the buffer. 2. Experiment with different stationary phases (HPLC columns) that offer different selectivities. 3. Consider using a gradient elution program to improve the resolution between closely eluting peaks.
Inconsistent analytical results for this compound potency. This could be due to the instability of the analyte in the analytical solution or variability in the analytical method itself.1. Evaluate the stability of this compound in the chosen diluent for your analytical method. It may be necessary to use a different solvent or buffer to improve stability during the analysis. 2. Ensure the analytical method is fully validated for precision, accuracy, linearity, and robustness according to ICH guidelines.

Experimental Protocols

General Protocol for Forced Degradation Studies of this compound

This protocol outlines a general approach to investigating the stability of this compound under various stress conditions. The goal is to induce degradation to an extent that allows for the detection and potential identification of degradation products (typically 5-20% degradation).

Materials:

  • This compound reference standard

  • HPLC grade solvents (e.g., acetonitrile, methanol)

  • Reagent grade acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., hydrogen peroxide)

  • HPLC system with PDA and/or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Cool and neutralize with an appropriate amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep at room temperature or heat at 60°C for a specified time. Cool and neutralize with an appropriate amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.

    • Thermal Degradation: Place a solid sample of this compound in an oven at a high temperature (e.g., 80°C) for a specified duration. Also, heat a solution of this compound at a similar temperature.

    • Photolytic Degradation: Expose a solid sample and a solution of this compound to UV and visible light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent this compound.

Illustrative HPLC Method for Stability Indicating Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-programmed gradient from a high aqueous composition to a high organic composition to elute a wide range of polarity of compounds. For example, start with 5-10% B, and increase to 90-95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: PDA detector scanning from 200-400 nm; monitor at the λmax of this compound.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

Logical Workflow for Investigating this compound Degradation

Degradation_Investigation_Workflow cluster_0 Phase 1: Stress Testing cluster_1 Phase 2: Analysis cluster_2 Phase 3: Identification & Characterization cluster_3 Phase 4: Method Validation A Prepare this compound Solution B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B D Compare with Control (Unstressed Sample) A->D C HPLC-PDA/MS Analysis of Stressed Samples B->C C->D E Detect New Peaks (Potential Degradants) D->E F Determine Molecular Weight (MS) and UV Spectra (PDA) E->F G Propose Structures of Degradation Products F->G H Validate Stability-Indicating Method (ICH Guidelines) G->H

Caption: Workflow for forced degradation studies of this compound.

Signaling Pathway for Potential N-oxide Degradation

Note: This is a generalized hypothetical pathway for N-oxide degradation, as specific pathways for this compound are not well-documented.

N_Oxide_Degradation_Pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products LNO This compound P1 Deoxygenated Product (Loratadine) LNO->P1 Reduction P2 Rearrangement Products LNO->P2 Rearrangement P3 Hydrolytic Products (if other functional groups are labile) LNO->P3 Hydrolysis stress Heat (Thermal) Light (Photolytic) Strong Acid/Base stress->LNO

Caption: Hypothetical degradation pathways for an N-oxide compound.

References

Loratadine N-oxide solubility and formulation challenges

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Loratadine N-oxide

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and formulation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a metabolite of Loratadine, a well-known second-generation antihistamine that acts as an inverse agonist of peripheral histamine H1 receptors.[1][2] It is classified as a xenobiotic metabolite.[1] As a distinct chemical entity, it possesses its own set of physicochemical properties that can present unique challenges during research and development.

Q2: What are the known physicochemical properties of this compound?

A2: this compound is typically supplied as a solid, ranging in color from white to beige.[3] While comprehensive public data is limited, key properties have been identified and are summarized in the table below. The N-oxide functional group generally increases polarity compared to the parent molecule, which can influence solubility and other characteristics.[4][5]

PropertyValueSource
Molecular Formula C₂₂H₂₃ClN₂O₃[1][6]
Molecular Weight 398.9 g/mol [1][6]
Appearance White to Beige Solid[3]
Solubility Slightly soluble in Chloroform and Methanol[1][3]
Storage -20°C[3]

Table 1: Physicochemical Properties of this compound.

Q3: Why is the aqueous solubility of this compound expected to be low?

A3: The parent drug, Loratadine, is practically insoluble in water, with a solubility of less than 1 mg/mL.[][8] While N-oxidation can increase water solubility due to the highly polar N⁺-O⁻ bond that forms strong hydrogen bonds with water, the large, hydrophobic core structure of the molecule often remains the dominant factor.[4] Therefore, despite the presence of the N-oxide group, the compound is expected to retain poor aqueous solubility, necessitating specific formulation strategies for in vitro and in vivo studies.

Q4: What are the primary formulation challenges associated with a poorly soluble compound like this compound?

A4: The primary challenges stem from its low aqueous solubility and can include:

  • Poor Bioavailability: Low solubility often leads to a slow dissolution rate in the gastrointestinal tract, resulting in limited absorption and low oral bioavailability.[9][10]

  • Difficulty in Preparing Formulations: Creating suitable formulations for both oral and parenteral administration is difficult.[10][11] For in vitro testing, achieving the desired concentration in aqueous buffers without precipitation can be problematic.

  • Inconsistent Drug Exposure: Poor solubility can lead to high variability in absorption between subjects, making it difficult to establish reliable dose-response relationships.[9]

Troubleshooting Guide

Problem: I am unable to prepare a stock solution of this compound in my aqueous assay buffer.

Solution: Direct dissolution in aqueous media is often unsuccessful. The recommended approach is to first prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into the final aqueous buffer.

  • Recommended Solvents: Based on data for the parent compound, Loratadine, which is highly soluble in solvents like DMSO and ethanol, these are excellent starting points.[][8][12] this compound is reported to be slightly soluble in methanol and chloroform.[1]

  • Procedure:

    • Dissolve this compound in 100% DMSO or absolute ethanol to create a concentrated stock (e.g., 10-50 mM).

    • Gently vortex or sonicate if necessary to ensure complete dissolution.

    • Perform a serial dilution of the stock solution into your aqueous buffer to reach the final desired concentration.

    • Critical Note: Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid affecting the biological system. Always run a vehicle control with the same final solvent concentration.

SolventLoratadine (Parent Drug) Solubility
Water < 1 mg/mL at 25°C
DMSO 50 mg/mL
Ethanol 77 mg/mL at 25°C
Methanol Soluble
Chloroform Soluble

Table 2: Reference Solubility of Loratadine (Parent Drug). [][8] This data can be used as a guide for selecting solvents for the N-oxide metabolite.

Problem: My compound demonstrates low and variable bioavailability in preclinical animal studies.

Solution: This is a common outcome for poorly soluble (BCS Class II) compounds.[13] To improve bioavailability, advanced formulation strategies are required to enhance the dissolution rate and solubility of the drug.

StrategyPrincipleAdvantagesDisadvantages
Solid Dispersion The drug is dispersed in a hydrophilic polymer matrix, often in an amorphous state.Significantly improves dissolution rate; can be tailored for immediate or controlled release.Potential for recrystallization of the amorphous drug, leading to stability issues.
Particle Size Reduction (Micronization/Nanonization) Increases the surface area-to-volume ratio of the drug particles, enhancing the dissolution rate.[9]Well-established technology; effective for many compounds.May not be sufficient for extremely insoluble drugs; potential for particle aggregation.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a microemulsion upon contact with aqueous fluids.[10]Enhances solubility and can improve absorption via lymphatic pathways.Higher complexity in formulation and manufacturing; potential for drug precipitation upon dilution.
Complexation with Cyclodextrins The hydrophobic drug molecule is encapsulated within the cavity of a cyclodextrin molecule, forming a soluble inclusion complex.Increases aqueous solubility and can improve stability.Limited by the stoichiometry of the complex and the drug's molecular size.

Table 3: Comparison of Formulation Strategies for Poorly Soluble Compounds. [10][14]

Experimental Protocols

Protocol: Preparation of a this compound Solid Dispersion by Solvent Evaporation

This protocol describes a common lab-scale method for preparing a solid dispersion to enhance the dissolution rate of a poorly soluble compound.

1. Materials and Equipment:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or another suitable hydrophilic polymer

  • Methanol (or another suitable volatile solvent)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves (e.g., 100 mesh)

  • Dessicator

2. Procedure:

  • Dissolution: Accurately weigh this compound and the polymer (e.g., in a 1:4 drug-to-polymer ratio). Dissolve both components in a minimal amount of methanol in a round-bottom flask. Ensure complete dissolution by sonicating or stirring.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, solid film is formed on the flask wall.

  • Drying: Scrape the solid film from the flask. Place the material in a desiccator under vacuum for 24-48 hours to remove any residual solvent.

  • Size Reduction: Gently pulverize the dried solid dispersion using a mortar and pestle.

  • Sieving: Pass the powdered dispersion through a sieve to obtain a uniform particle size. Store the final product in a tightly sealed container in a desiccator.

3. Characterization:

  • Visual Inspection: Check for any visible crystals in the final product.

  • Solid-State Analysis: Use Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) to confirm the amorphous nature of the drug within the polymer matrix.[15][16]

  • Dissolution Testing: Perform in-vitro dissolution studies using a USP Type II apparatus to compare the dissolution profile of the solid dispersion against the pure drug.[]

Visualizations

Loratadine Metabolic Pathway

Loratadine undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 enzymes.[17][18] The major biotransformation is the formation of its active metabolite, desloratadine (DL).[19] Other pathways, including N-oxidation, also occur.

Loratadine_Metabolism cluster_0 Metabolism of Loratadine cluster_1 Major Pathway cluster_2 Other Pathways Loratadine Loratadine Metabolites Metabolites Desloratadine Desloratadine (Active Metabolite) Loratadine->Desloratadine CYP3A4, CYP2D6 (Primary) N_Oxide This compound Metabolites->N_Oxide CYP Enzymes Hydroxylated Hydroxylated Metabolites Metabolites->Hydroxylated

Caption: Metabolic pathways of Loratadine in the liver.

Workflow for Formulating a Poorly Soluble Compound

This diagram outlines a logical workflow for selecting and developing a suitable formulation to enhance the solubility of a compound like this compound.

Caption: Logical workflow for formulation development.

References

Technical Support Center: Quantification of Loratadine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Loratadine N-oxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the bioanalysis of this metabolite.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of this compound.

Sample Preparation and Stability

Q1: My this compound concentrations are inconsistent and seem to decrease over time. What could be the cause?

A1: this compound, like many N-oxide metabolites, can be unstable and prone to degradation, particularly back-conversion to the parent drug, loratadine.[1] To mitigate this, consider the following:

  • pH Control: Maintain a neutral or near-neutral pH during sample collection, storage, and extraction.[1] Acidic or strongly basic conditions can accelerate degradation.

  • Temperature: Keep biological samples on ice during processing and store them at -80°C for long-term stability. Avoid high temperatures during all steps of the sample preparation process.[1]

  • Antioxidants: Avoid the use of antioxidants unless they have been shown not to interfere with the analysis, as they can potentially reduce the N-oxide.[1]

  • Sample Preparation Technique: Protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol) is a rapid method that can minimize degradation by quickly removing enzymes.[2] Liquid-liquid extraction (LLE) can also be effective, but optimization of the pH and solvent is crucial to ensure the stability of the N-oxide.

Q2: What is the recommended sample preparation method for this compound in plasma?

A2: While a specific validated method for this compound is not widely published, a robust starting point can be adapted from methods for loratadine. A protein precipitation method is often preferred due to its speed and simplicity, which can help preserve the unstable N-oxide.

Chromatography and Mass Spectrometry

Q3: I am observing poor peak shape (tailing or fronting) for my this compound peak. How can I improve it?

A3: Poor peak shape can be caused by several factors. Here is a systematic approach to troubleshooting:

  • Column Choice: A C18 or a phenyl column can be suitable for the analysis of loratadine and its metabolites.[3][4] If you are using a standard C18 column and observing tailing, it could be due to secondary interactions with residual silanols. Consider a column with end-capping or a phenyl-hexyl column for alternative selectivity.

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of basic compounds like this compound. A mobile phase with a slightly acidic pH (e.g., using 0.1% formic acid) can help to protonate the molecule and improve peak shape.[3]

  • Blocked Column Frit: If all peaks in your chromatogram are tailing, the column inlet frit may be partially blocked. Try back-flushing the column or replacing the frit.[5]

  • Sample Overload: Injecting too much analyte can lead to peak fronting. Try diluting your sample to see if the peak shape improves.[5]

Q4: I am having trouble distinguishing this compound from a hydroxylated loratadine metabolite, as they are isobaric. How can I resolve this?

A4: This is a critical challenge in the analysis of N-oxides. Here are the recommended strategies:

  • Chromatographic Separation: Optimize your HPLC method to achieve baseline separation of the isomers. This may involve:

    • Trying different stationary phases (e.g., C18, phenyl, cyano).

    • Adjusting the mobile phase composition and gradient profile.

  • Mass Spectrometry Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) is highly effective for distinguishing N-oxides from hydroxylated metabolites.[3][6][7] In the APCI source, N-oxides typically undergo a characteristic in-source fragmentation, resulting in a prominent [M+H-O]+ ion (loss of 16 Da).[3][6][7] Hydroxylated metabolites, on the other hand, tend to show a loss of water ([M+H-H₂O]+, a loss of 18 Da).[3][6][7]

  • Tandem Mass Spectrometry (MS/MS): While Electrospray Ionization (ESI) MS/MS may not always clearly differentiate the isomers based on fragmentation patterns, careful optimization of collision energy can sometimes reveal unique product ions.[6] However, APCI is generally more definitive.

Q5: What are the expected MRM transitions for this compound?

A5: The molecular weight of this compound is 398.9 g/mol , giving a protonated molecule [M+H]⁺ at m/z 399.1.[8][9][10] Based on the fragmentation of similar compounds and the parent drug, loratadine (m/z 383.3 → 337.1), potential MRM transitions for this compound would be:

  • Quantitative: 399.1 → 383.1 (corresponding to the loss of oxygen)

  • Confirmatory: 399.1 → [other stable fragment ion]

It is crucial to optimize the collision energy for each transition to achieve the best sensitivity and specificity.

Data Interpretation and Method Validation

Q6: I am observing a significant matrix effect in my bioanalysis. How can I minimize it?

A6: Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte, are a common issue in LC-MS/MS bioanalysis.[11] To address this:

  • Improve Sample Cleanup: Use a more selective sample preparation method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to remove interfering matrix components.

  • Optimize Chromatography: Adjust your chromatographic conditions to separate the analyte from the matrix components that are causing the ion suppression or enhancement.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte. If a SIL-IS for this compound is not available, a structural analog that co-elutes with the analyte can be used, but with caution.

Q7: What are the key parameters to consider when validating a bioanalytical method for this compound?

A7: A full validation according to regulatory guidelines (e.g., FDA or EMA) should be performed.[11] Key parameters include:

  • Selectivity and Specificity: Demonstrate that the method can differentiate this compound from other endogenous components and potential interferences, especially hydroxylated metabolites.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at multiple concentration levels, including the lower limit of quantification (LLOQ).

  • Calibration Curve: Establish the linearity, range, and regression model for the calibration curve.

  • Recovery and Matrix Effect: Evaluate the extraction recovery and the extent of ion suppression or enhancement from the biological matrix.[11]

  • Stability: Assess the stability of this compound in the biological matrix under various conditions (freeze-thaw, bench-top, long-term storage).

Quantitative Data Summary

The following tables provide a summary of typical parameters for the bioanalysis of loratadine and its primary metabolite, desloratadine. These can serve as a reference for developing and validating a method for this compound.

Table 1: Sample Preparation and Recovery

AnalyteMatrixPreparation MethodRecovery (%)Reference
LoratadineHuman PlasmaLiquid-Liquid Extraction>80%[4]
LoratadineBeagle PlasmaLiquid-Liquid Extraction~80%[11]
DesloratadineBeagle PlasmaLiquid-Liquid Extraction~80%[11]
LoratadineHuman PlasmaProtein Precipitation~100%[5]
DesloratadineHuman PlasmaProtein Precipitation~100%[5]

Table 2: LC-MS/MS Method Parameters

AnalyteLLOQ (ng/mL)Linearity Range (ng/mL)ColumnMobile PhaseReference
Loratadine0.100.10 - 10.0Zorbax phenylAcetonitrile, 0.20% Formic Acid[3]
Loratadine0.20.2 - 100ODS-3Acetonitrile, 0.02 M Ammonium Acetate (pH 4.0)[4]
Loratadine0.050.05 - 15.00Betabasic cyanoAcetonitrile, Ammonium Acetate[12]
Desloratadine0.050.05 - 15.00Betabasic cyanoAcetonitrile, Ammonium Acetate[12]
Loratadine0.0080.008 - 24Phenomenex Kinetex C8Acetonitrile, 5 mM Ammonium Formate[11]
Desloratadine0.80.8 - 800Phenomenex Kinetex C8Acetonitrile, 5 mM Ammonium Formate[11]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a general guideline and should be optimized for your specific application.

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at ambient temperature.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This is a starting point for method development.

  • LC System: Agilent 1200 series or equivalent

  • Mass Spectrometer: Sciex API 4000 or equivalent

  • Column: Zorbax Phenyl, 2.1 x 50 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-4.0 min: 90% B

    • 4.1-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Source: APCI, positive ion mode

  • MRM Transitions:

    • This compound: m/z 399.1 → 383.1

    • Internal Standard (e.g., Loratadine-d5): m/z 388.3 → 342.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitation Protein Precipitation (Cold Acetonitrile) add_is->precipitation centrifuge Centrifugation precipitation->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject Sample reconstitute->inject lc LC Separation (Phenyl Column) inject->lc ms APCI-MS/MS Detection lc->ms data Data Acquisition (MRM Mode) ms->data

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_lc Chromatographic Resolution cluster_ms Mass Spectrometric Differentiation start Interference Observed (Isobaric Peak) lc_check Is chromatographic separation sufficient? start->lc_check lc_yes Yes lc_check->lc_yes Resolved lc_no No lc_check->lc_no Not Resolved ms_check Using APCI? lc_yes->ms_check optimize_lc Optimize LC Method: - Change column - Adjust gradient - Modify mobile phase lc_no->optimize_lc optimize_lc->lc_check ms_yes Yes ms_check->ms_yes ms_no No ms_check->ms_no check_fragments Look for characteristic ions: N-oxide: [M+H-O]+ Hydroxylated: [M+H-H2O]+ ms_yes->check_fragments switch_apci Switch to APCI source ms_no->switch_apci switch_apci->ms_check

Caption: Troubleshooting logic for isobaric interference.

References

Technical Support Center: Loratadine N-oxide Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of artifacts during experiments involving Loratadine N-oxide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important in loratadine research?

This compound is a metabolite of loratadine, a widely used second-generation antihistamine.[1][2] In drug metabolism studies, it is crucial to accurately identify and quantify such metabolites to understand the pharmacokinetics and biotransformation of the parent drug. The formation of N-oxides is a common metabolic pathway for many drugs containing tertiary amine groups.

Q2: What are the primary challenges and potential artifacts when working with this compound?

The primary challenges involve the chemical instability of the N-oxide functional group, which can lead to artifact formation during sample storage, preparation, and analysis. Common artifacts can arise from:

  • Thermal degradation: N-oxides can be thermally labile, potentially degrading in the injection port of a gas chromatograph or even in a heated electrospray ionization (ESI) source of a mass spectrometer.[3]

  • In-source fragmentation/rearrangement in Mass Spectrometry: A common artifact is the in-source loss of an oxygen atom, leading to a fragment ion that is indistinguishable from the protonated parent amine (loratadine).[3][4][5] This can result in the underestimation of the N-oxide and overestimation of the parent drug.

  • Chemical reduction: The N-oxide can be reduced back to the parent tertiary amine (loratadine) by certain reagents or under specific pH conditions.

  • Oxidation of the parent drug: Conversely, loratadine itself can be oxidized to this compound during sample handling and storage, leading to an overestimation of the metabolite.[6][7]

Q3: How can I distinguish this compound from its hydroxylated metabolites in mass spectrometry?

Distinguishing between N-oxides and hydroxylated metabolites, which have the same nominal mass, is a common analytical challenge. Liquid chromatography/mass spectrometry (LC/MS) techniques can be employed for this purpose. Specifically, Atmospheric Pressure Chemical Ionization (APCI) is often more informative than Electrospray Ionization (ESI). Under APCI-MS conditions, N-oxides characteristically produce an [M+H-O]+ ion, which is not typically observed for hydroxylated compounds.[3][5][8] Tandem mass spectrometry (MS/MS) can also be used, as the fragmentation patterns for N-oxides and hydroxylated isomers will differ.[3][8]

Troubleshooting Guides

Issue 1: Unexpectedly low or no detection of this compound in my samples.
Potential Cause Troubleshooting Step
Degradation during storage Store samples at -80°C in the dark. For long-term storage, consider storing neat (dry) under an inert atmosphere.[9] Avoid repeated freeze-thaw cycles.
Degradation during sample preparation Avoid high temperatures, strong acidic or basic conditions, and the presence of reducing agents. Work quickly and keep samples on ice.
In-source fragmentation in MS Optimize MS source conditions. Use a lower source temperature. Consider using a "softer" ionization technique like ESI, but be aware that distinguishing from hydroxylated metabolites may be more difficult. If using APCI, look for the characteristic [M+H-O]+ ion to confirm the presence of the N-oxide, even if the protonated molecule is not abundant.[3][5][8]
Poor chromatographic retention N-oxides are generally more polar than their parent amines.[10][11] Adjust the mobile phase composition to increase polarity (e.g., decrease the organic solvent percentage in reversed-phase chromatography) to improve retention.
Issue 2: The concentration of loratadine appears artificially high in my N-oxide samples.
Potential Cause Troubleshooting Step
In-source fragmentation of N-oxide As mentioned above, the N-oxide can lose its oxygen in the MS source, appearing as the parent drug.[3][4][5] This is a common artifact. Use LC to chromatographically separate loratadine from its N-oxide. The peak at the retention time of the N-oxide that shows the mass of loratadine is likely an artifact.
Reduction of N-oxide during sample handling Ensure all solvents and reagents are free from reducing agents. Check the pH of your solutions; extreme pH values can facilitate reduction.
Contamination of the N-oxide standard Verify the purity of your this compound standard. It may contain some residual loratadine from its synthesis.

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis from Biological Matrices
  • Thawing: Thaw frozen samples (e.g., plasma, urine) on ice to minimize degradation.

  • Protein Precipitation: For plasma samples, precipitate proteins by adding 3 volumes of ice-cold acetonitrile. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the residue in the initial mobile phase of your LC method.

  • Filtration: Filter the reconstituted sample through a 0.22 µm filter before injection into the LC-MS system.

Protocol 2: LC-MS/MS Method for the Analysis of Loratadine and this compound
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.[12][13]

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • Loratadine: m/z 383.1 -> 337.2[13]

      • This compound: m/z 399.1 -> 383.1 (loss of oxygen) or other characteristic fragments.

    • Source Parameters: Optimize source temperature, gas flows, and voltages to maximize the signal for the protonated molecule of this compound and minimize in-source fragmentation.

Data Presentation

Table 1: Mass Spectrometric Behavior of Loratadine Metabolites

Compound Ionization Mode Protonated Molecule [M+H]+ Key Fragment Ions Notes
Loratadine ESI/APCI383.1337.2-
This compound ESI399.1383.1, other fragmentsMay show some in-source loss of oxygen.
This compound APCI399.1 (may be low)383.1 ([M+H-O]+) , other fragmentsThe [M+H-O]+ ion is a characteristic artifact that helps in identification.[3][5][8]
Hydroxylated Loratadine ESI/APCI399.1Loss of H2O, other fragmentsDoes not typically show a loss of oxygen.[3][5]

Table 2: Recommended Storage and Handling Conditions for this compound

Condition Recommendation Rationale
Temperature -80°C for long-term storageMinimizes thermal degradation.
Light Store in amber vials or in the darkPrevents photodegradation.
pH Maintain neutral pH (6-8) in solutionsAvoids acid or base-catalyzed degradation.
Atmosphere For neat compound, store under inert gas (e.g., argon, nitrogen)Prevents oxidation.[9]
Solvent Use high-purity solvents (e.g., HPLC grade)Avoids reaction with impurities.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (ice-cold Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation (Nitrogen Stream) Centrifugation->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Injection HPLC/UHPLC Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometry (ESI or APCI) Separation->Detection Data Data Analysis Detection->Data

Caption: Experimental workflow for this compound analysis.

artifact_troubleshooting Start Unexpected Result: Low N-oxide or High Parent Drug CheckStorage Review Storage Conditions Start->CheckStorage CheckPrep Review Sample Preparation Protocol Start->CheckPrep CheckMS Analyze MS Data for In-Source Decay Start->CheckMS SolutionStorage Implement Proper Storage (-80°C, dark) CheckStorage->SolutionStorage SolutionPrep Use Low Temp, Neutral pH CheckPrep->SolutionPrep SolutionMS Optimize Source Temp, Use APCI if needed CheckMS->SolutionMS

Caption: Troubleshooting logic for artifact identification.

loratadine_metabolism Loratadine Loratadine Desloratadine Desloratadine (Decarboethoxylation) Loratadine->Desloratadine CYP Enzymes Hydroxylation Hydroxylated Metabolites Loratadine->Hydroxylation CYP Enzymes N_Oxide This compound Loratadine->N_Oxide CYP Enzymes/FMO Desloratadine->Hydroxylation CYP Enzymes

Caption: Simplified metabolic pathway of Loratadine.

References

Validation & Comparative

Comparative Guide to HPLC Methods for the Validation of Loratadine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of impurities and metabolites like Loratadine N-oxide is critical for ensuring drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this purpose. This guide provides a comparative overview of HPLC methodologies applicable to the analysis of Loratadine and its related substances, with a specific focus on considerations for validating a method for this compound.

While specific validated HPLC methods exclusively for this compound are not extensively detailed in publicly available literature, methods validated for Loratadine and its other impurities provide a strong foundation. The chromatographic conditions and validation parameters from these studies can be adapted and verified for the analysis of this compound.

Comparison of HPLC Methods

The following tables summarize chromatographic conditions and validation parameters from various published HPLC methods for the analysis of Loratadine and its impurities. These serve as a starting point for developing and validating a method for this compound.

Table 1: Chromatographic Conditions for HPLC Analysis of Loratadine and Related Substances

ParameterMethod 1Method 2Method 3Method 4
Column Inertsil ODS-3V, 250 x 4.6 mm, 5µm[1]SymmetryShield RP8C18 Eclipse XDB, 150 x 4.6 mm, 5 µm[2]LiChrosorb® RP-8[3]
Mobile Phase Gradient elution with Mobile Phase A and B. A: Buffer (0.05 M KH2PO4), Acetonitrile, Methanol, Triethylamine (38:45:17:0.5 v/v), pH 6.9. B: Same as A with pH 3.6[1]Methanol-buffer A (65:35, v/v), where buffer A is 10 mM H3PO4 adjusted to pH 7.00 with triethylamine[4]Acetate buffer solution / methanol (15/85, v/v)[2]Methanol, Acetonitrile, and Buffer solution (pH=3.5) (200:395:405 v/v)[3]
Flow Rate 1.0 mL/min[1]1.0 mL/min[4]1.0 mL/min[2]1.4 mL/min[3]
Detection UV at 220 nm[1]UV at 244 nm[4][5]UV at 248 nm[2]UV at 215 nm[3]
Retention Time of Loratadine Not specifiedNot specified~3.2 min[2]4.358 min[3]

Table 2: Summary of Validation Parameters for Loratadine and Its Impurities

ParameterMethod 1 (Impurities B, C, D, E)[1]Method 2 (Loratadine)[2]Method 3 (Loratadine)[3]
Linearity Range LOQ to 1.2 µg/mL0.1–50 µg/mL20-160 µg/ml[3]
Correlation Coefficient (r²) Not specified0.99950.999[3]
LOD 0.016 - 0.028 µg/mL1.0596 µg/mLNot specified
LOQ 0.044 - 0.088 µg/mL3.211 µg/mLNot specified
Accuracy (% Recovery) 85–115%103.96%99.33-100.4%[3]
Precision (% RSD) Not specifiedSystem: 0.5275%, Method: 0.8276%, Intermediate: 0.8943%Not specified

Experimental Protocols

A general experimental protocol for the validation of an HPLC method for this compound, based on established methods for Loratadine and its impurities, would involve the following steps:

1. Preparation of Solutions

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range for the linearity study.

  • Sample Solution: Prepare the sample containing this compound by dissolving it in the mobile phase or a suitable solvent.

2. Chromatographic System and Conditions

  • Use a validated HPLC system equipped with a UV detector.

  • Select a suitable reversed-phase column (e.g., C8 or C18).

  • Optimize the mobile phase composition, flow rate, and detection wavelength to achieve good separation and sensitivity for this compound and other related substances.

3. Method Validation (as per ICH Guidelines)

  • Specificity: Demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: Analyze a series of at least five concentrations of the analyte. Plot the peak area response against the concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.

  • Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of this compound at different concentration levels (typically 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of the same sample on the same day and under the same operating conditions.

    • Intermediate Precision (Inter-day precision): Evaluate the method's precision on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): Determine the lowest concentration of the analyte that can be detected but not necessarily quantitated under the stated experimental conditions. This can be estimated based on the signal-to-noise ratio (typically 3:1).

  • Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be quantitatively determined with suitable precision and accuracy. This is often determined at a signal-to-noise ratio of 10:1.

  • Robustness: Intentionally introduce small variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and evaluate the effect on the results to demonstrate the reliability of the method during normal usage.

Visualization of the HPLC Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an HPLC method for this compound.

HPLC_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev pre_validation Pre-Validation Checks (System Suitability) method_dev->pre_validation validation_protocol Develop Validation Protocol pre_validation->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness validation_report Prepare Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report end End: Method Implementation validation_report->end

Caption: Workflow for HPLC Method Validation.

This guide provides a framework for researchers to approach the validation of an HPLC method for this compound. By leveraging existing methods for Loratadine and its impurities and following a systematic validation protocol according to ICH guidelines, a robust and reliable analytical method can be established.

References

A Comparative Analysis of the Bioactivity of Desloratadine and Loratadine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioactive properties of desloratadine and loratadine N-oxide, two key metabolites of the second-generation antihistamine, loratadine. The following sections present a comprehensive overview of their mechanisms of action, receptor binding affinities, and metabolic pathways, supported by experimental data and methodologies.

Introduction

Loratadine is a widely used, non-sedating antihistamine that undergoes extensive first-pass metabolism to several derivatives, with desloratadine being the principal active metabolite responsible for the majority of its antihistaminic effect.[1] Another identified metabolite, this compound, has also been noted for its antihistamine activity.[2] This guide aims to delineate the comparative bioactivity of these two metabolites to inform research and drug development efforts in the field of allergy and immunology.

Quantitative Bioactivity Data

CompoundReceptorAssay TypeKᵢ (nM)Reference
Desloratadine Human Histamine H1 ReceptorRadioligand Binding Assay0.4[1]
Desloratadine Human Histamine H1 Receptor (cloned in CHO cells)Radioligand Binding Assay0.87[3]
Loratadine Human Histamine H1 ReceptorRadioligand Binding Assay16[3]

Mechanism of Action and Signaling Pathways

Both desloratadine and this compound exert their effects primarily as antagonists or inverse agonists at the histamine H1 receptor, a G-protein coupled receptor (GPCR). Upon binding, they prevent the downstream signaling cascade initiated by histamine, thereby mitigating allergic symptoms.

Desloratadine is a potent and selective peripheral H1 receptor antagonist.[1] It exhibits high binding affinity for the H1 receptor, significantly greater than the parent compound, loratadine.[3] The antihistaminic action of desloratadine involves the inhibition of histamine-induced effects on various cells, leading to a reduction in vascular permeability, smooth muscle contraction, and sensory nerve stimulation that characterize the allergic response.[4]

This compound is also recognized as a metabolite of loratadine with antihistaminic properties.[2] Research indicates that the N-oxidation of loratadine can influence its biological activity, with enantiomer-dependent effects on the histamine H1 receptor.[5] Specifically, the (-)-enantiomer of a this compound analog has been shown to possess significant antagonist activity, whereas the (+)-enantiomer is comparatively inactive.[5] This suggests that the stereochemistry of this compound is a critical determinant of its bioactivity.

Histamine H1 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the histamine H1 receptor and the inhibitory action of antagonists like desloratadine and this compound.

H1_Receptor_Signaling Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq_G11 Gq/G11 H1R->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Allergic_Response Allergic Response (Inflammation, etc.) Ca_release->Allergic_Response PKC->Allergic_Response Antagonist Desloratadine / This compound Antagonist->H1R Blocks

Caption: Histamine H1 receptor signaling pathway and antagonist inhibition.

Experimental Protocols

Radioligand Binding Assay for H1 Receptor Affinity

This protocol is a standard method used to determine the binding affinity of a compound for a specific receptor.

Objective: To quantify the binding affinity (Kᵢ) of desloratadine and this compound to the human histamine H1 receptor.

Materials:

  • Human histamine H1 receptor-expressing cells (e.g., CHO or HEK293 cell lines).

  • Radioligand (e.g., [³H]-pyrilamine).

  • Test compounds (desloratadine, this compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and fluid.

Procedure:

  • Membrane Preparation: Culture H1 receptor-expressing cells and harvest. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.

  • Binding Reaction: In a reaction tube, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the reaction mixture at a specified temperature (e.g., 25°C) for a set duration to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture H1 Receptor- Expressing Cells Membrane_Prep Prepare Cell Membranes Cell_Culture->Membrane_Prep Incubation Incubate Membranes, Radioligand & Test Compound Membrane_Prep->Incubation Reagents Prepare Radioligand & Test Compounds Reagents->Incubation Filtration Filter to Separate Bound & Free Ligand Incubation->Filtration Measurement Measure Radioactivity (Scintillation Counting) Filtration->Measurement IC50_Calc Calculate IC₅₀ Measurement->IC50_Calc Ki_Calc Calculate Kᵢ using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Workflow for a radioligand binding assay.

Metabolism of Loratadine

Loratadine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, including CYP3A4 and CYP2D6.[1] The two major metabolic pathways are N-dealkylation to form desloratadine and N-oxidation to form this compound.

Loratadine_Metabolism Loratadine Loratadine Desloratadine Desloratadine (Active Metabolite) Loratadine->Desloratadine N-dealkylation Loratadine_N_Oxide This compound (Metabolite) Loratadine->Loratadine_N_Oxide N-oxidation CYP3A4 CYP3A4 CYP3A4->Desloratadine CYP2D6 CYP2D6 CYP2D6->Desloratadine

Caption: Metabolic pathways of loratadine.

Conclusion

Desloratadine is a well-characterized, potent, and selective histamine H1 receptor antagonist that is the major contributor to the clinical efficacy of loratadine. Its high receptor binding affinity is well-documented. This compound is also an established metabolite with demonstrated antihistamine activity. However, the existing literature lacks direct quantitative comparisons of its bioactivity with that of desloratadine. The enantiomer-dependent activity of this compound analogs suggests a complex structure-activity relationship that warrants further investigation. Future studies providing quantitative receptor binding and in vivo potency data for this compound are needed to fully elucidate its pharmacological profile relative to desloratadine and its potential contribution to the overall therapeutic effects of loratadine.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Loratadine and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the quantification of loratadine and its primary active metabolite, descarboethoxyloratadine (DCL), also known as desloratadine (DL), in biological matrices. The focus is on providing a clear, data-driven cross-validation of these methods to aid in the selection of the most appropriate technique for specific research and development needs.

Metabolic Pathway of Loratadine

Loratadine undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[1][2][3] The major metabolic pathway involves the conversion of loratadine to its pharmacologically active metabolite, descarboethoxyloratadine. Several CYP isoenzymes, including CYP3A4, CYP2D6, CYP1A1, and CYP2C19, are involved in this biotransformation.[1][4]

Loratadine_Metabolism Loratadine Loratadine Metabolism Hepatic Metabolism Loratadine->Metabolism First-Pass DCL Descarboethoxyloratadine (DCL) (Active Metabolite) Metabolism->DCL Enzymes CYP3A4, CYP2D6, CYP1A1, CYP2C19 Enzymes->Metabolism

Caption: Metabolic conversion of loratadine to its active metabolite, descarboethoxyloratadine.

Comparative Analysis of Analytical Methods

The following tables summarize the key performance parameters of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for the simultaneous determination of loratadine and descarboethoxyloratadine in plasma. These methods are widely used due to their high sensitivity and specificity.

Table 1: Chromatographic and Mass Spectrometric Conditions
ParameterMethod 1Method 2Method 3Method 4
Column Betabasic cyano (100 x 2.1 mm, 5 µm)[5][6]Phenomenex Luna C18 (150 x 2.1 mm, 5 µm)[7]Reversed-phase C18 gradient column[8][9]Zorbax SB-C18 (100 x 3.0 mm, 3.5 µm)[10]
Mobile Phase Acetonitrile/0.1% Formic Acid (gradient)[7]Acetonitrile/0.1% Formic Acid (gradient)[7]Water (0.1% formic acid)/Acetonitrile (gradient)[8][9]Acetonitrile/0.4% Formic Acid in water (8:92, v/v)[10]
Flow Rate 0.3 mL/min[7]0.3 mL/min[7]0.5 mL/min[8][9]1 mL/min[10]
Run Time 3.0 min[5][6]Not Specified5.0 min[8][9]Not Specified
Detection MS/MS (MRM)[5][6]MS/MS (MRM)[7]MS/MS (MRM)[8][9]Ion Trap MS/MS (MRM)[10]
Ionization ESI Positive[5][6]TurbolonSpray[7]ESI Positive[9]ESI Positive[10]
Table 2: Sample Preparation and Validation Parameters
ParameterMethod 1Method 2Method 3Method 4
Matrix Human Plasma[5][6]Human Plasma[7]Pediatric Plasma[8][9]Human Plasma[10]
Extraction Liquid-Liquid Extraction[6]Toluene Extraction with Back-Extraction[7]Protein Precipitation (Methanol)[8][9]Protein Precipitation (Acetonitrile)[10]
Linear Range (Loratadine) 0.05 - 15.00 ng/mL[5][6]Not Specified0.2 - 50.0 ng/mL[8][9]0.52 - 52.3 ng/mL[10]
Linear Range (DCL) 0.05 - 15.00 ng/mL[5][6]Not Specified0.2 - 50.0 ng/mL[8][9]0.52 - 52.3 ng/mL[10]
LLOQ (Loratadine) 0.05 ng/mL[5][6]0.10 ng/mL[7]0.2 ng/mL[8][9]0.52 ng/mL[10]
LLOQ (DCL) 0.05 ng/mL[5][6]0.10 ng/mL[7]0.2 ng/mL[8][9]0.52 ng/mL[10]
Precision (%CV) < 9%[5][6]Not Specified< 6.7% (Loratadine), < 7.7% (DCL)[8]< 20% at LLOQ[10]
Accuracy (%) Not SpecifiedNot Specified102.5% (Loratadine), 105.5% (DCL)[8]< 20% at LLOQ[10]
Recovery (%) Not Specified61% (Loratadine), 100% (DCL)[7]87.7 - 90.3% (Loratadine), 88.5 - 90.6% (DCL)[8]~100%[10]

Experimental Protocols

A generalized workflow for the bioanalytical method validation is presented below, followed by specific details for two of the compared methods.

General Bioanalytical Method Validation Workflow

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation p1 Spike Blank Matrix with Analytes and IS p2 Sample Extraction (LLE, SPE, or PP) p1->p2 p3 Evaporation and Reconstitution p2->p3 a1 Inject Sample onto LC System p3->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection a2->a3 a4 Data Acquisition and Processing a3->a4 v1 Linearity & Range a4->v1 v2 Accuracy & Precision a4->v2 v3 Selectivity & Specificity a4->v3 v4 Recovery & Matrix Effect a4->v4 v5 Stability a4->v5

Caption: A generalized workflow for bioanalytical method development and validation.

Method 1: LC-MS-ESI Protocol[5][6]
  • Sample Preparation (Liquid-Liquid Extraction):

    • To a plasma sample, add an internal standard (desipramine).

    • Perform liquid-liquid extraction using an appropriate organic solvent.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: Betabasic cyano (100 mm x 2.1 mm, 5 µm).[5][6]

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer.

    • Flow Rate: Not specified, but a total run time of 3.0 minutes was achieved.[5][6]

    • Injection Volume: Not specified.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.[5][6]

    • Detection: Multiple Reaction Monitoring (MRM) for loratadine, DCL, and the internal standard.[5][6]

Method 3: Adapted for Pediatric Plasma[8][9]
  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 10 µL of the internal standard stock solution (propranolol, 100 ng/mL).[8]

    • Add 150 µL of methanol to precipitate proteins.[8][9]

    • Vortex the mixture for 30 seconds.[8]

    • Centrifuge for 10 minutes at 12,000 rpm.[8]

    • Transfer the supernatant to a chromatographic vial.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 gradient column.[8][9]

    • Mobile Phase: A gradient of water (containing 0.1% formic acid) and acetonitrile.[8][9]

    • Flow Rate: 0.5 mL/min.[8][9]

    • Injection Volume: 20 µL.[8][9]

  • Mass Spectrometry:

    • Ionization: Not explicitly stated, but typically ESI for such compounds.

    • Detection: MRM mode with the following transitions:

      • Loratadine: 383.1 → 337.1[8][9]

      • DCL: 311.1 → 259.0[8][9]

      • Propranolol (IS): 260.2 → 116.0[8][9]

Conclusion

The cross-validation of analytical methods for loratadine and its metabolites reveals that LC-MS/MS is the predominant technique, offering high sensitivity and specificity. The choice of a specific method will depend on the required lower limit of quantification, sample volume limitations (as in pediatric studies), and desired sample throughput. While protein precipitation offers a simpler and faster sample preparation, liquid-liquid extraction may provide cleaner extracts and potentially lower matrix effects. The data presented in this guide can assist researchers in selecting and implementing a suitable, validated method for their pharmacokinetic and bioequivalence studies.

References

Loratadine N-oxide: A Secondary Pathway in Loratadine Metabolism Compared to the Prominent Biomarker Desloratadine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the metabolic fate of loratadine is crucial for accurate pharmacokinetic assessment. While desloratadine is the well-established primary active metabolite and key biomarker, loratadine N-oxide represents a secondary metabolic pathway. This guide provides a comparative analysis of this compound and desloratadine as biomarkers for loratadine metabolism, supported by available experimental data and detailed methodologies.

Executive Summary

Loratadine undergoes extensive first-pass metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system, with CYP3A4 and CYP2D6 playing major roles.[1] The principal metabolic pathway is N-dealkylation to form desloratadine (DL or DCL), which is also a potent antihistamine and contributes significantly to the therapeutic effect of loratadine.[1][2] Another metabolic route involves the oxidation of the pyridine ring to form this compound.[3] While both are direct metabolites, desloratadine is consistently reported as the major circulating metabolite in humans, making it the preferred biomarker for assessing loratadine exposure. This compound, conversely, is generally considered a minor metabolite.

Comparative Analysis of Metabolites

The biotransformation of loratadine is complex, involving multiple enzymatic pathways. Desloratadine is formed through the removal of the ethyl carboxyl group from the piperidine ring. This compound is the result of the N-oxidation of the pyridine ring.

While direct comparative quantitative data for this compound and desloratadine in human plasma is limited in publicly available literature, preclinical studies in various species show that desloratadine is the more abundant metabolite. For instance, a study on the metabolism of loratadine in mice, rats, and monkeys demonstrated that the primary biotransformation involves decarboethoxylation to desloratadine, followed by further oxidation and glucuronidation.[3] In male rats, a pyridine-N-oxide derivative of desloratadine was identified as the major circulating metabolite, whereas in female rats, desloratadine levels were notably higher.[3] This highlights species and gender differences in loratadine metabolism.

BiomarkerMetabolic PathwayRelative AbundancePharmacological Activity
Desloratadine (DCL) N-dealkylationMajorActive H1 receptor antagonist
This compound N-oxidation of the pyridine ringMinorShows antihistamine activity[4]

Signaling and Metabolic Pathways

The metabolic conversion of loratadine is primarily hepatic. The following diagram illustrates the main metabolic pathways leading to the formation of desloratadine and this compound.

Loratadine_Metabolism Loratadine Loratadine Desloratadine Desloratadine (DCL) (Major Metabolite) Loratadine->Desloratadine CYP3A4, CYP2D6 (N-dealkylation) Loratadine_N_Oxide This compound (Minor Metabolite) Loratadine->Loratadine_N_Oxide CYP Enzymes (N-oxidation) Further_Metabolites Further Oxidation & Glucuronidation Products Desloratadine->Further_Metabolites Oxidation & Glucuronidation Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (Reversed-Phase C18) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

References

Structural Elucidation of Loratadine N-oxide: A Comparative Analysis Using NMR and MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical techniques used for the structural confirmation of Loratadine N-oxide, a primary metabolite of the second-generation antihistamine, Loratadine. By presenting experimental data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), this document serves as a valuable resource for researchers involved in drug metabolism studies and active pharmaceutical ingredient (API) characterization.

Introduction

Loratadine, the active ingredient in many over-the-counter allergy medications, undergoes extensive metabolism in the body. One of its major metabolites is this compound, formed by the oxidation of the pyridine nitrogen atom. The accurate structural confirmation of this metabolite is crucial for understanding its pharmacological and toxicological profile. This guide focuses on the application of NMR and MS techniques for the unambiguous identification of this compound and differentiates it from its parent drug, Loratadine.

Comparative Data

A direct comparison of the physicochemical and spectral properties of Loratadine and this compound is essential for their differentiation. While detailed NMR data for Loratadine is readily available, specific ¹H and ¹³C NMR chemical shifts for this compound are not widely published in publicly accessible literature. However, commercial suppliers of the this compound reference standard typically provide this data with the product. The following tables summarize the available comparative data.

Table 1: General and Physicochemical Properties
PropertyLoratadineThis compound
Chemical Structure Loratadine Structurethis compound Structure
Molecular Formula C₂₂H₂₃ClN₂O₂[1]C₂₂H₂₃ClN₂O₃
Molecular Weight 382.88 g/mol [2]398.88 g/mol
CAS Number 79794-75-5[2]165739-62-8[3]
IUPAC Name Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[4][5]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate4-(8-Chloro-5,6-dihydro-1-oxido-11H-benzo[4][5]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester[6][7]
Table 2: Mass Spectrometry Data

The key to differentiating Loratadine and its N-oxide metabolite via mass spectrometry lies in their fragmentation patterns, particularly under different ionization conditions.

ParameterLoratadineThis compound
Ionization Mode Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)
Protonated Molecule [M+H]⁺ at m/z 383.15[M+H]⁺ at m/z 399.15
Key Fragmentation (APCI) Primarily shows loss of the ethyl carboxylate group.Characteristic loss of an oxygen atom ([M+H-O]⁺) . This is a diagnostic feature for N-oxides.
Reference [8][9]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. The following are generalized protocols for the NMR and MS analysis of Loratadine and its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve an accurately weighed sample of Loratadine or this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, 1024 or more scans (due to lower natural abundance and sensitivity of ¹³C), relaxation delay of 2-5 seconds.

    • Reference the spectrum to the deuterated solvent peak.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration/picking.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a stock solution of the analyte in a suitable organic solvent (e.g., methanol, acetonitrile). Dilute the stock solution with the mobile phase to a final concentration within the linear range of the instrument (typically in the ng/mL to µg/mL range).

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

    • Scan Mode: Full scan mode to obtain the mass-to-charge ratio (m/z) of the parent ion and tandem MS (MS/MS) or fragmentation studies to elucidate the structure.

    • Key Parameters: Optimize source parameters such as capillary voltage, cone voltage, source temperature, and desolvation gas flow for maximum signal intensity. For fragmentation studies, optimize the collision energy.

  • Data Analysis: Analyze the data using the instrument's software to identify the molecular ion and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the structural confirmation of this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Characterization cluster_confirmation Structural Confirmation synthesis Synthesis of this compound purification Purification (e.g., HPLC) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (ESI, APCI, HRMS) purification->ms data_analysis Spectral Data Analysis nmr->data_analysis ms->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation logical_relationship cluster_loratadine Loratadine cluster_n_oxide This compound cluster_comparison Structural Differentiation loratadine_nmr ¹H & ¹³C NMR Spectra comparison Comparative Analysis loratadine_nmr->comparison loratadine_ms MS Spectrum (m/z 383.15 [M+H]⁺) loratadine_ms->comparison n_oxide_nmr ¹H & ¹³C NMR Spectra (Expected downfield shifts for pyridine protons/carbons) n_oxide_nmr->comparison n_oxide_ms MS Spectrum (m/z 399.15 [M+H]⁺) Characteristic [M+H-O]⁺ fragment n_oxide_ms->comparison

References

A Comparative Analysis of the Antihistaminic Activity of Loratadine and its N-oxide Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loratadine, a widely used second-generation antihistamine, is valued for its efficacy in treating allergic conditions such as rhinitis and urticaria without significant sedative effects.[1][2] Upon oral administration, loratadine undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 enzymes, including CYP3A4 and CYP2D6.[3][4] This metabolic process yields several byproducts, including the well-characterized active metabolite desloratadine, and to a lesser extent, loratadine N-oxide.[4][5] While desloratadine's potent antihistaminic properties are well-documented, the pharmacological activity of this compound is less thoroughly characterized in publicly available literature.

This guide provides a comparative overview of the antihistaminic activity of loratadine and its N-oxide metabolite, drawing upon available experimental data. It also outlines standard experimental protocols for evaluating antihistaminic efficacy and visualizes key metabolic and signaling pathways. While this compound is recognized as a metabolite with antihistamine activity, a lack of direct quantitative comparisons in the scientific literature necessitates an indirect assessment based on the parent compound's established profile.[6]

Quantitative Data on Antihistaminic Activity

Table 1: In Vitro H1 Receptor Binding Affinity of Loratadine and its Major Metabolite

CompoundReceptorAssay TypeKᵢ (nM)Source
Loratadine Human Histamine H1Radioligand Binding16 - 138[7]
Desloratadine Human Histamine H1Radioligand Binding0.4 - 0.87[7]

Kᵢ (Inhibition constant) is a measure of the binding affinity of a compound to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: In Vivo Antihistaminic Potency of Loratadine

CompoundAnimal ModelAssayED₅₀ (mg/kg, p.o.)Source
Loratadine Guinea PigHistamine-induced Bronchospasm0.40[8]

ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the antihistaminic activity of compounds like loratadine and its metabolites.

Radioligand Binding Assay for H1 Receptor Affinity

This in vitro assay quantifies the affinity of a test compound for the histamine H1 receptor.

Objective: To determine the inhibition constant (Kᵢ) of a test compound for the H1 receptor.

Materials:

  • Membrane preparations from cells expressing the human H1 receptor.

  • Radioligand (e.g., [³H]-mepyramine).

  • Test compound (e.g., loratadine, this compound).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • A constant concentration of the radioligand is incubated with the H1 receptor-containing cell membranes.

  • Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptor.

  • The mixture is incubated to reach equilibrium.

  • The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

  • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis H1 Receptor Membranes H1 Receptor Membranes Incubation at Equilibrium Incubation at Equilibrium H1 Receptor Membranes->Incubation at Equilibrium Radioligand ([³H]-mepyramine) Radioligand ([³H]-mepyramine) Radioligand ([³H]-mepyramine)->Incubation at Equilibrium Test Compound (Loratadine/Loratadine N-oxide) Test Compound (Loratadine/Loratadine N-oxide) Test Compound (Loratadine/Loratadine N-oxide)->Incubation at Equilibrium Filtration Filtration Incubation at Equilibrium->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting IC₅₀ Determination IC₅₀ Determination Scintillation Counting->IC₅₀ Determination Kᵢ Calculation Kᵢ Calculation IC₅₀ Determination->Kᵢ Calculation

Workflow for Radioligand Binding Assay

Histamine-Induced Wheal and Flare Test

This in vivo assay assesses the ability of a drug to inhibit the cutaneous allergic reaction induced by histamine in human subjects.

Objective: To evaluate the in vivo antihistaminic efficacy of a test compound.

Materials:

  • Histamine solution for skin prick testing.

  • Test compound administered orally.

  • Placebo control.

  • Calipers or digital imaging system for measuring wheal and flare size.

Procedure:

  • Subjects are administered a single oral dose of the test compound or a placebo in a double-blind, crossover fashion.

  • At specified time points after drug administration, a fixed concentration of histamine is introduced into the epidermis via a skin prick.

  • The resulting wheal (swelling) and flare (redness) reactions are measured at their peak, typically 15-20 minutes after the histamine challenge.

  • The areas of the wheal and flare are calculated.

  • The percentage inhibition of the wheal and flare response by the test compound compared to placebo is determined.

  • The dose required to produce 50% inhibition (ED₅₀) can be calculated from dose-response studies.

Wheal_and_Flare_Test Oral Administration Oral Administration (Test Compound or Placebo) Time Interval Specified Time Interval Oral Administration->Time Interval Histamine Prick Test Histamine Skin Prick Test Time Interval->Histamine Prick Test Wheal and Flare Formation Wheal and Flare Formation Histamine Prick Test->Wheal and Flare Formation Measurement Measurement of Wheal and Flare Area Wheal and Flare Formation->Measurement Data Analysis Calculation of % Inhibition and ED₅₀ Measurement->Data Analysis

Experimental Workflow for Wheal and Flare Test

Signaling Pathway

Loratadine and its active metabolites exert their antihistaminic effects by acting as inverse agonists at the histamine H1 receptor, a G-protein coupled receptor (GPCR).

Histamine_Signaling_Pathway cluster_0 Histamine Action cluster_1 Loratadine Action Histamine Histamine H1R_active Active H1 Receptor Histamine->H1R_active Binds to Gq Gq Protein H1R_active->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG IP₃ and DAG Production PLC->IP3_DAG Catalyzes Ca_PKC ↑ Intracellular Ca²⁺ and PKC Activation IP3_DAG->Ca_PKC Allergic_Response Allergic Response (e.g., vasodilation, increased permeability) Ca_PKC->Allergic_Response Loratadine Loratadine / Metabolites H1R_inactive Inactive H1 Receptor Loratadine->H1R_inactive Binds and Stabilizes H1R_inactive->Gq No Activation

Histamine H1 Receptor Signaling Pathway and Loratadine's Mechanism of Action

Discussion and Conclusion

Loratadine is a prodrug that relies on hepatic metabolism for the formation of its more potent antihistaminic metabolite, desloratadine.[4] The available data clearly indicates that desloratadine possesses a significantly higher binding affinity for the H1 receptor compared to the parent compound, loratadine.[7] This suggests that much of the clinical efficacy of loratadine is attributable to its conversion to desloratadine.

This compound is also a product of loratadine's metabolism and has been shown to exhibit antihistamine activity.[6] However, the extent of its contribution to the overall therapeutic effect of loratadine remains to be fully elucidated due to a lack of publicly available, direct comparative studies on its potency relative to loratadine and desloratadine. A 2020 study by Stone et al. highlighted that N-oxidation of loratadine analogues can influence their antihistamine activity in an enantiomer-dependent manner, suggesting that the stereochemistry of the N-oxide metabolite could be a critical determinant of its pharmacological profile.

For drug development professionals, the case of loratadine and its metabolites underscores the importance of a thorough characterization of all metabolic products of a new chemical entity. While this compound may be a minor metabolite, its potential contribution to the overall activity and safety profile of the parent drug warrants further investigation. Future research should aim to quantify the H1 receptor binding affinity and in vivo potency of this compound to provide a more complete understanding of loratadine's pharmacology. Such data would be invaluable for refining structure-activity relationship models and for the rational design of new antihistaminic agents with optimized metabolic profiles.

References

Comparative Stability Analysis: Loratadine vs. Loratadine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the chemical stability of the second-generation antihistamine, loratadine, and its primary metabolite, loratadine N-oxide. This document is intended for researchers, scientists, and professionals in the field of drug development and formulation. The information compiled herein is based on available scientific literature and aims to provide a clear, data-driven comparison of these two compounds.

Introduction

Loratadine is a widely used tricyclic antihistamine that selectively antagonizes peripheral histamine H1-receptors. Its chemical structure features a pyridine ring, which is susceptible to oxidation, leading to the formation of this compound, a major metabolite. Understanding the comparative stability of the parent drug and its N-oxide derivative is crucial for predicting degradation pathways, developing stable formulations, and ensuring the quality and efficacy of pharmaceutical products. While extensive stability data exists for loratadine under various stress conditions, information on this compound is less comprehensive, primarily focusing on its stability under physiological and ideal storage conditions.

Chemical Structures

Loratadine

This compound

Comparative Stability Profile

The stability of a pharmaceutical compound is a critical attribute that can influence its safety, efficacy, and shelf-life. Degradation can be induced by various factors, including pH, temperature, light, and oxidizing agents.

Loratadine Stability

Forced degradation studies have shown that loratadine is susceptible to degradation under acidic and basic conditions, with alkaline hydrolysis being a primary degradation pathway.[1][2][3] The ester functional group in the loratadine molecule is prone to hydrolysis, leading to the formation of a carboxylic acid derivative. Studies have also investigated its degradation under oxidative, photolytic, and thermal stress.[2][4][5]

This compound Stability

Quantitative Stability Data

The following table summarizes the available quantitative data on the degradation of loratadine under various stress conditions. No directly comparable quantitative data for this compound from forced degradation studies was found in the reviewed literature.

ConditionStressorDurationLoratadine Degradation (%)Degradation Products IdentifiedReference
Acidic 0.1N HCl24 hours13.36%One degradation peak observed[4]
Alkaline 0.1N NaOH24 hours4.31%No degradation peaks observed[4]
Alkaline Hydrolysis 1 N NaOH, refluxed at 70°C6 hoursSignificant degradationCorresponding acid derivative[1][2][3]
Oxidative 10% H₂O₂---[2]
Thermal Dry Heat---[4]
Photolytic UV light---[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of stability studies. The following section outlines a typical experimental protocol for conducting forced degradation studies on loratadine, which can be adapted for this compound.

Forced Degradation Study Protocol

Objective: To evaluate the stability of the drug substance under various stress conditions as per ICH guidelines.

Materials:

  • Loratadine or this compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer

Procedure:

  • Preparation of Stock Solution: A stock solution of the drug substance (e.g., 1 mg/mL) is prepared in a suitable solvent, typically methanol.

  • Stress Conditions:

    • Acid Hydrolysis: The stock solution is treated with an equal volume of 0.1N HCl and kept at room temperature or heated for a specified duration (e.g., 24 hours). The solution is then neutralized with 0.1N NaOH.[4]

    • Alkaline Hydrolysis: The stock solution is treated with an equal volume of 0.1N NaOH and kept at room temperature or heated for a specified duration (e.g., 24 hours). The solution is then neutralized with 0.1N HCl.[4]

    • Oxidative Degradation: The stock solution is treated with a solution of hydrogen peroxide (e.g., 3-30%) and stored at room temperature for a specified time.

    • Thermal Degradation: The solid drug substance is kept in a hot air oven at a specified temperature (e.g., 60-80°C) for a defined period. A solution can also be refluxed.

    • Photolytic Degradation: The solid drug substance and its solution are exposed to UV light (e.g., 254 nm) and/or fluorescent light for a specific duration.

  • Sample Analysis: All stressed samples are diluted appropriately with the mobile phase and analyzed by a stability-indicating HPLC method. The chromatograms are evaluated for the appearance of degradation products and the decrease in the peak area of the parent drug.

HPLC Method for Stability Indicating Assay
  • Column: C18 or C8 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a buffer (e.g., 0.01 M potassium dihydrogen phosphate) and an organic solvent (e.g., methanol, acetonitrile) in a suitable ratio (e.g., 80:20 v/v).[4] The pH may be adjusted.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a specific wavelength (e.g., 247 nm or 250 nm).[3][4]

  • Injection Volume: 20 µL.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a comparative stability study.

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_comparison Comparison Start Start Stock_L Loratadine Stock Solution Start->Stock_L Stock_LNO This compound Stock Solution Start->Stock_LNO Acid Acid Hydrolysis (e.g., 0.1N HCl) Stock_L->Acid Stock_L->Acid Base Alkaline Hydrolysis (e.g., 0.1N NaOH) Stock_L->Base Stock_L->Base Oxidation Oxidation (e.g., 30% H2O2) Stock_L->Oxidation Stock_L->Oxidation Thermal Thermal Stress (e.g., 80°C) Stock_L->Thermal Stock_L->Thermal Photo Photolytic Stress (UV/Vis Light) Stock_L->Photo Stock_L->Photo Stock_LNO->Acid Stock_LNO->Acid Stock_LNO->Base Stock_LNO->Base Stock_LNO->Oxidation Stock_LNO->Oxidation Stock_LNO->Thermal Stock_LNO->Thermal Stock_LNO->Photo Stock_LNO->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Collection (% Degradation, Impurities) HPLC->Data Compare Compare Stability Profiles Data->Compare End End Compare->End

Caption: Workflow for comparative forced degradation studies.

Conclusion

Based on the available data, loratadine demonstrates susceptibility to degradation, particularly through hydrolysis under alkaline conditions. Its degradation profile under various stress conditions has been well-characterized. In contrast, this compound appears to be a stable metabolite, especially under physiological and recommended storage conditions. However, a comprehensive understanding of its stability profile would necessitate direct comparative forced degradation studies against loratadine using the methodologies outlined in this guide. Such studies would provide valuable quantitative data to fully elucidate the comparative stability of these two related compounds, aiding in the development of robust and reliable pharmaceutical formulations.

References

Safety Operating Guide

Navigating the Disposal of Loratadine N-oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Loratadine N-oxide, a metabolite of the common antihistamine Loratadine. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets for related compounds, this compound may cause skin and eye irritation.[1][2] Therefore, the following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles or glasses.

  • Hand Protection: Use protective gloves, such as nitrile or latex.[3]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[4]

In the event of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[4]

  • Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes.[3]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Clean mouth with water and drink plenty of water afterwards.

Disposal Protocol for this compound

The disposal of this compound, as with many pharmaceutical compounds, is governed by regulations from agencies such as the Environmental Protection Agency (EPA) and may be subject to state and local rules.[5] The following procedure is a comprehensive approach to ensure compliant disposal.

Step 1: Waste Characterization

The initial and most critical step is to determine if the this compound waste is classified as hazardous. Pharmaceutical waste is generally considered hazardous if it is specifically listed by the EPA or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6] While this compound is not specifically listed as a hazardous waste, a conservative approach is recommended. A qualified environmental health and safety (EHS) professional should be consulted to make a definitive determination based on the specific waste stream.

Step 2: Segregation of Waste

Proper segregation is key to safe and compliant disposal.

  • Non-Hazardous Determination: If the waste is determined to be non-hazardous, it should still not be disposed of down the drain or in regular trash.[7] It should be collected in a clearly labeled, sealed container.

  • Hazardous Determination: If the waste is deemed hazardous, or if the characterization is uncertain, it must be handled as hazardous waste. This involves collecting it in a designated, labeled hazardous waste container.

Step 3: Containerization and Labeling

  • Use a compatible, leak-proof container for waste collection.

  • The container must be clearly labeled with the words "Hazardous Waste" (if applicable) and the full chemical name: "this compound."

  • Include the date of accumulation and any other information required by your institution's EHS department.

Step 4: Storage

  • Store the waste container in a designated, secure area away from incompatible materials.

  • The storage area should be well-ventilated.

Step 5: Arrange for Professional Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

  • Hazardous pharmaceutical waste is typically incinerated at a permitted facility.[5] Non-hazardous pharmaceutical waste may be sent to a landfill or incinerator, in accordance with state and local regulations.[7]

Summary of Key Hazard Information

For quick reference, the table below summarizes the known hazard information for compounds related to this compound.

Hazard ClassificationDescriptionPrecautionary Statements
Skin IrritationCauses skin irritation.[1][2]Wear protective gloves and clothing.[4]
Eye IrritationCauses serious eye irritation.[1][2]Wear eye protection.[4]
Respiratory IrritationMay cause respiratory irritation.[1][2]Avoid breathing dust/fumes.
Aquatic HazardVery toxic to aquatic life with long-lasting effects.[8]Avoid release to the environment.[8]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: this compound Waste Generation B Step 1: Characterize Waste (Consult EHS) A->B C Is the waste hazardous? B->C D Treat as Hazardous Waste C->D Yes / Uncertain E Treat as Non-Hazardous Pharmaceutical Waste C->E No F Step 2: Segregate and Collect in a Labeled Hazardous Waste Container D->F G Step 2: Segregate and Collect in a Labeled, Sealed Container E->G H Step 3: Store in a Designated Secure Area F->H G->H I Step 4: Arrange for Disposal via Licensed Hazardous Waste Vendor (Incineration) H->I J Step 4: Arrange for Disposal via EHS/Licensed Vendor (Landfill or Incineration) H->J K End: Disposal Complete I->K J->K

Caption: Decision workflow for the proper disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their organization.

References

Essential Safety and Logistical Information for Handling Loratadine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Loratadine N-oxide, a metabolite of the antihistamine Loratadine.

Hazard Identification and Personal Protective Equipment

This compound and its parent compound, Loratadine, are classified as substances that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to strict safety protocols is essential. The following table summarizes the required personal protective equipment.

Protection Type Required Equipment Standards and Remarks
Eye/Face Protection Chemical safety goggles or face shieldMust comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and protective clothingGloves should meet EN374 standards.[3] Long-sleeved clothing is recommended.[3]
Respiratory Protection NIOSH/MSHA approved respiratorRequired if exposure limits are exceeded or if irritation is experienced.[4] A particle filter is recommended for solid forms to avoid dust inhalation.[2]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal minimizes risks and ensures a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

  • Keep away from incompatible materials such as strong oxidizing agents.[2]

  • Store locked up.[1][3]

2. Handling and Use:

  • Handle in accordance with good industrial hygiene and safety practices.[2]

  • Ensure adequate ventilation, using a chemical fume hood if necessary, to avoid dust formation and inhalation.[2][5]

  • Avoid contact with skin, eyes, and clothing.[2][3]

  • Do not eat, drink, or smoke in the handling area.[3]

  • Wash hands thoroughly before breaks and immediately after handling the product.[3]

3. Emergency Procedures:

Emergency Situation First-Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[3]
Skin Contact Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. In case of skin irritation or allergic reactions, see a physician.[3]
Inhalation Move to fresh air. If experiencing respiratory symptoms, seek medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician.[3]

4. Disposal Plan:

  • Dispose of waste material in accordance with local, regional, national, and international regulations.[1]

  • Chemicals should be left in their original containers and not mixed with other waste.

  • Handle uncleaned containers as you would the product itself.

Accidental Release Measures

In the event of a spill, follow these steps to ensure containment and cleanup:

  • Evacuate and Secure: Evacuate non-essential personnel from the area. Ensure adequate ventilation.

  • Personal Protection: Wear the appropriate PPE as outlined in the table above, including respiratory protection.

  • Containment: For solid spills, cover with a plastic sheet to minimize dust generation.[4] For liquid spills, use an inert absorbent material.

  • Cleanup: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.[2][4] Avoid creating dust.

  • Decontamination: Clean the affected area thoroughly.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.